Ald-Ph-amido-PEG11-C2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H56N2O13 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C32H56N2O13/c33-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-34-32(36)31-3-1-30(29-35)2-4-31/h1-4,29H,5-28,33H2,(H,34,36) |
InChI Key |
CAXZOLSIKSTMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: A Heterobifunctional Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG11-C2-NH2, a heterobifunctional, non-cleavable linker designed for the development of antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, and its role in the synthesis of stable and effective ADCs. Included are generalized experimental protocols for conjugation and characterization, as well as a discussion of the critical role of its polyethylene glycol (PEG) component in enhancing the pharmacokinetic properties of ADCs. This guide is intended to serve as a valuable resource for researchers and professionals in the field of targeted therapeutics and bioconjugation.
Introduction to this compound
This compound is a specialized chemical linker used in the construction of ADCs.[1] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component of an ADC, as it connects the antibody to the cytotoxic payload and influences the overall stability, solubility, and pharmacokinetic profile of the conjugate.
This compound is a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload after the ADC has been internalized by the target cancer cell and the antibody component is degraded within the lysosome. This characteristic contributes to the stability of the ADC in circulation and can minimize off-target toxicity.
The structure of this compound features three key components:
-
An aldehyde group (Ald-Ph) , which can react with primary amines or other nucleophiles on a cytotoxic drug.
-
A long-chain polyethylene glycol (PEG) spacer (PEG11) , which enhances solubility and improves the pharmacokinetic properties of the ADC.
-
A primary amine group (NH2) , which can be used for conjugation to the antibody, typically through reaction with activated carboxylic acid groups on the antibody's surface (e.g., glutamic or aspartic acid residues) or through enzymatic modification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1337889-01-6 |
| Molecular Formula | C32H56N2O13 |
| Molecular Weight | 676.8 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
Mechanism of Action in ADC Assembly and Function
The heterobifunctional nature of this compound allows for a two-step conjugation process to create an ADC.
Diagram: General Workflow for ADC Synthesis
Caption: General workflow for synthesizing an ADC using a heterobifunctional linker.
Once the ADC is assembled and administered, it circulates in the bloodstream. The PEG11 spacer helps to shield the hydrophobic drug from the aqueous environment, reducing the likelihood of aggregation and rapid clearance from the body.[2][3] Upon reaching the target cancer cell, the antibody portion of the ADC binds to a specific antigen on the cell surface. The ADC-antigen complex is then internalized, typically through endocytosis.
Diagram: ADC Mechanism of Action at the Cellular Level
Caption: Cellular mechanism of action for an ADC with a non-cleavable linker.
Inside the cell, the endosome containing the ADC fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody, leading to the release of the cytotoxic payload still attached to the linker and a few amino acid residues. This active metabolite can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of an ADC using this compound. These should be optimized for the specific antibody and payload being used.
Conjugation of the Linker to the Cytotoxic Payload
This protocol describes the conjugation of the aldehyde group of the linker to an amine-containing payload via reductive amination.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.4)
Procedure:
-
Dissolve the amine-containing cytotoxic payload and a 1.2-fold molar excess of this compound in anhydrous DMF or DMSO.
-
Add 3-5 molar equivalents of the reducing agent (NaBH3CN or STAB) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, the linker-payload conjugate can be purified by reversed-phase HPLC.
-
Lyophilize the purified product to obtain a solid.
Conjugation of the Linker-Payload to the Antibody
This protocol describes the conjugation of the amine group on the linker-payload to the carboxyl groups on the antibody using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-payload conjugate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Quenching buffer (e.g., Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Dissolve the linker-payload conjugate in DMSO.
-
To the antibody solution, add a 10- to 50-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.
-
Add the desired molar excess of the linker-payload conjugate to the activated antibody solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching buffer.
-
Purify the resulting ADC using SEC or HIC to remove unconjugated linker-payload and other reagents.
Characterization of the Antibody-Drug Conjugate
After synthesis and purification, the ADC must be thoroughly characterized to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Several methods can be used to determine the DAR.[4][][6][7][8]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug) to calculate the concentrations of each component. | Simple, rapid, and requires standard laboratory equipment. | Requires that the drug has a distinct UV-Vis absorbance from the antibody; can be inaccurate if the extinction coefficients are not precisely known. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The number of conjugated drug molecules increases the hydrophobicity of the ADC. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). | May not be suitable for all ADCs, depending on the properties of the drug and linker. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact or fragmented ADC to determine the number of conjugated drug molecules. | Provides a direct and accurate measurement of the DAR and can identify the sites of conjugation. | Requires specialized instrumentation and expertise. |
Purity and Aggregation Analysis
The purity of the ADC and the extent of aggregation are important for its safety and efficacy.
| Method | Purpose |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions to assess the purity of the ADC. |
Conclusion
This compound is a versatile and valuable tool for the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for controlled, sequential conjugation of the payload and the antibody. The non-cleavable design enhances the stability of the resulting ADC in circulation, potentially leading to an improved therapeutic window. Furthermore, the integrated PEG11 spacer can improve the solubility and pharmacokinetic properties of the ADC, making it an attractive choice for the conjugation of hydrophobic payloads. The information and protocols provided in this guide offer a solid foundation for researchers and drug developers working to create novel and effective targeted cancer therapies.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-C2-NH2 is a discrete polyethylene glycol (dPEG®) linker, a critical component in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). This non-cleavable linker is designed to covalently attach a therapeutic payload to a monoclonal antibody or other targeting protein. The structure incorporates a terminal primary amine for conjugation to a payload and a phenyl-aldehyde group for attachment to the antibody. The 11-unit PEG spacer enhances the solubility and stability of the resulting conjugate, mitigates aggregation, and can improve pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the structure, properties, and a generalized protocol for the application of this compound in the synthesis of ADCs.
Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a central, hydrophilic 11-unit polyethylene glycol chain. One terminus features a phenyl group with an aldehyde functionality, while the other end is capped with a two-carbon spacer and a primary amine.
Chemical Structure:
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₂H₅₆N₂O₁₃ | [3] |
| Molecular Weight | 676.79 g/mol | [3] |
| CAS Number | 1337889-01-6 | [3] |
| Appearance | Solid | [4] |
| Purity | >96% | [5] |
| Solubility | Soluble in water and most organic solvents.[6] | |
| Storage | Recommended storage at -20°C.[3] |
Experimental Protocols
The conjugation of a payload and an antibody using this compound is a multi-step process. The following sections outline a generalized experimental workflow.
Payload Conjugation to the Linker
The primary amine of this compound can be conjugated to a payload containing a reactive functional group, such as a carboxylic acid or an activated ester (e.g., NHS ester).
Materials:
-
This compound
-
Payload with a carboxylic acid or NHS ester functionality
-
Coupling agents (for carboxylic acid payloads): e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous, amine-free organic solvent (e.g., DMF, DMSO, CH₂Cl₂)
-
Reaction monitoring tools (e.g., LC-MS, TLC)
-
Purification system (e.g., column chromatography)
Procedure for Amide Coupling with a Carboxylic Acid Payload:
-
Dissolution: Dissolve the payload and this compound in an appropriate anhydrous organic solvent.
-
Activation (if necessary): If the payload has a carboxylic acid, add a coupling agent (e.g., EDC and NHS) to the reaction mixture. The reaction is typically most effective under acidic conditions (pH 4.5).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by LC-MS or TLC to confirm the formation of the desired linker-payload conjugate.
-
Purification: Upon completion, purify the linker-payload conjugate using an appropriate method, such as silica gel column chromatography, to remove unreacted starting materials and byproducts.
Antibody Conjugation via Reductive Amination
The aldehyde group on the linker-payload construct reacts with primary amine groups (e.g., lysine residues) on the antibody to form a Schiff base, which is then reduced to a stable secondary amine linkage.
Materials:
-
Purified linker-payload conjugate
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Reducing agent: Sodium cyanoborohydride (NaCNBH₃)
-
Quenching buffer (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Buffer Exchange: If necessary, exchange the antibody into an amine-free buffer at a pH suitable for the reaction (typically pH 7.0-8.0).
-
Reaction Setup: Add the linker-payload conjugate to the antibody solution. A molar excess of the linker-payload is typically used to achieve the desired drug-to-antibody ratio (DAR).
-
Reduction: Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for several hours to overnight.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris, to react with any remaining aldehyde groups.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using SEC or HIC.
Characterization of the Antibody-Drug Conjugate
The purified ADC must be thoroughly characterized to determine key quality attributes.
Table 2: ADC Characterization Methods
| Parameter | Method | Description | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry (MS) | HIC separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. Native MS can determine the mass of the intact ADC, from which the DAR can be calculated. | [7][8][9] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | SEC separates molecules based on size, allowing for the quantification of monomers, aggregates, and fragments. | [10] |
| Conjugation Site Analysis | Peptide Mapping with LC-MS/MS | The ADC is digested into peptides, which are then analyzed by LC-MS/MS to identify the specific amino acid residues where the linker-payload is attached. | [7] |
| Potency | In vitro cell-based assays | The biological activity of the ADC is assessed using cell lines that express the target antigen. |
Signaling Pathways and Experimental Workflows (Visualizations)
The following diagrams illustrate the key processes involved in the synthesis and characterization of an ADC using this compound.
Caption: ADC Synthesis and Purification Workflow.
Caption: Reductive Amination Conjugation Pathway.
Conclusion
This compound is a versatile and valuable tool for the construction of antibody-drug conjugates. Its defined structure and length, coupled with the hydrophilic properties of the PEG spacer, contribute to the development of more homogeneous and potentially more effective biotherapeutics. The experimental protocols outlined in this guide provide a framework for the successful application of this linker in ADC synthesis. Thorough characterization of the final conjugate is paramount to ensure its quality, efficacy, and safety.
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. precisepeg.com [precisepeg.com]
- 6. interchim.fr [interchim.fr]
- 7. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis and Purification of Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Ald-Ph-amido-PEG11-C2-NH2, a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs). This non-cleavable linker facilitates the conjugation of a cytotoxic payload to a monoclonal antibody, leveraging the specificity of the antibody to deliver the payload directly to target cells. The polyethylene glycol (PEG) component enhances solubility and optimizes the pharmacokinetic profile of the resulting ADC.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The general strategy involves a linear synthesis starting with a commercially available, mono-protected PEG derivative. A protecting group strategy is essential to ensure selective functionalization of the two amine termini. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group for one of the amines due to its stability under amide coupling conditions and its facile removal under acidic conditions.
The proposed synthetic route consists of three main stages:
-
Amide Coupling: Reaction of a mono-Boc-protected amino-PEG-amine with 4-formylbenzoic acid to form the phenyl-amido bond.
-
Deprotection: Removal of the Boc protecting group to liberate the terminal primary amine.
-
Purification: Rigorous purification of the final product to ensure high purity, which is critical for its application in ADCs.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic and Purification Workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis and purification of this compound.
Step 1: Amide Coupling of Boc-NH-PEG11-C2-NH2 and 4-Formylbenzoic Acid
This step forms the core of the linker by creating a stable amide bond. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a common and effective method for this transformation.
Materials:
-
Boc-NH-PEG11-C2-NH2
-
4-Formylbenzoic acid
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-formylbenzoic acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve Boc-NH-PEG11-C2-NH2 (1.0 equivalent) in anhydrous DMF.
-
Add the solution of Boc-NH-PEG11-C2-NH2 to the activated 4-formylbenzoic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
Step 2: Boc Deprotection
The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the desired terminal primary amine.
Materials:
-
Crude Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude Boc-protected intermediate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) to the solution. If the substrate is sensitive to cationic side reactions, a scavenger such as TIS (2-5% v/v) can be added.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help to remove residual TFA.
-
The crude product is obtained as a TFA salt and can be carried forward to the purification step.
Step 3: Purification of this compound
Purification of PEGylated compounds can be challenging due to their physical properties. A combination of techniques may be necessary to achieve high purity. Ion-exchange chromatography is particularly effective for separating the desired amine-terminated product from any unreacted starting materials or byproducts.
Materials:
-
Crude this compound (TFA salt)
-
Strong cation exchange (SCX) chromatography column
-
Appropriate buffers for ion-exchange chromatography (e.g., ammonium acetate or sodium phosphate buffers at different pH and ionic strengths)
-
HPLC system for analysis and/or preparative purification
-
Lyophilizer
Procedure:
-
Ion-Exchange Chromatography (IEX):
-
Dissolve the crude product in the loading buffer for the SCX column.
-
Load the solution onto the equilibrated SCX column.
-
Wash the column with the loading buffer to remove any non-basic impurities.
-
Elute the product using a gradient of increasing ionic strength or a step gradient of a basic buffer (e.g., ammonium hydroxide in water/methanol).
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
-
Preparative HPLC (if necessary):
-
For very high purity requirements, the fractions from IEX can be further purified by reverse-phase preparative HPLC.
-
Use a suitable column (e.g., C18) and a gradient of water/acetonitrile containing a modifier like TFA or formic acid.
-
-
Final Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
If the product is in a volatile buffer, it can be isolated by lyophilization to yield the final product as a solid.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Method of Analysis |
| Molecular Formula | C₃₂H₅₆N₂O₁₃ | Mass Spectrometry |
| Molecular Weight | 676.8 g/mol | Mass Spectrometry |
| CAS Number | 1337889-01-6 | - |
| Appearance | White to off-white solid or viscous oil | Visual Inspection |
| Purity (Post-Purification) | > 95% | HPLC, NMR |
| Overall Yield | 60-80% | Gravimetric |
Application in Antibody-Drug Conjugates (ADCs)
This compound serves as a linker to connect an antibody to a cytotoxic drug. The terminal amine can be used to conjugate a payload, while the aldehyde group can react with a suitable functional group on the antibody, often after modification, or can be used in other bioconjugation strategies. The overall mechanism of action for an ADC utilizing such a linker is depicted below.
Caption: General Mechanism of Action of an Antibody-Drug Conjugate (ADC).[1][2][][4][5]
The ADC circulates in the bloodstream and specifically binds to a tumor-associated antigen on the surface of a cancer cell.[1][4] Following binding, the ADC-antigen complex is internalized into the cell via endocytosis.[1][][5] The complex is then trafficked to lysosomes, where the acidic environment and enzymes can lead to the degradation of the antibody and, for non-cleavable linkers, the release of the payload-linker-amino acid adduct.[1][][4] The released cytotoxic payload can then exert its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization, ultimately leading to apoptosis.[1]
References
In-Depth Technical Guide: Mechanism of Action of the Ald-Ph-amido-PEG11-C2-NH2 Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of the Ald-Ph-amido-PEG11-C2-NH2 linker, a non-cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs). This document details the linker's structure, its dual-functional conjugation chemistry, and the characteristics of the resulting ADC.
Introduction to the this compound Linker
The this compound linker is a heterobifunctional molecule integral to the construction of stable ADCs. Its structure is meticulously designed with three key functional regions:
-
An Aldehyde-Phenyl (Ald-Ph) Group: This aromatic aldehyde serves as the reactive moiety for covalent attachment to the monoclonal antibody (mAb).
-
A Polyethylene Glycol (PEG) Spacer: A hydrophilic chain of 11 ethylene glycol units (PEG11) enhances the solubility and pharmacokinetic properties of the resulting ADC.
-
A Terminal Amine (NH2) Group: This primary amine functions as the attachment point for the cytotoxic payload.
As a non-cleavable linker, it ensures that the payload remains permanently attached to the antibody after administration. The release of the cytotoxic agent is dependent on the complete proteolytic degradation of the antibody backbone within the target cancer cell, a mechanism that is thought to reduce off-target toxicity.[1]
Core Mechanism of Action: A Two-Step Conjugation Process
The synthesis of an ADC using the this compound linker is a sequential process involving two distinct conjugation steps: payload attachment and antibody conjugation.
Step 1: Payload Conjugation to the Linker's Amine Terminus
The initial step involves the covalent attachment of a cytotoxic payload to the linker's terminal amine group. Typically, payloads with a carboxylic acid moiety are used. The reaction between the linker's primary amine and the payload's carboxylic acid, often activated by coupling agents like EDC and NHS, forms a highly stable amide bond.
Step 2: Antibody Conjugation via the Linker's Aldehyde Group
Once the linker-payload construct is synthesized and purified, it is conjugated to the monoclonal antibody. The aldehyde group on the phenyl ring of the linker is the key reactive site for this step. There are several chemical pathways to achieve this conjugation, with the most common being reductive amination, or the formation of a hydrazone or oxime bond.
-
Reductive Amination: The aldehyde group reacts with primary amine groups present on the antibody, most commonly the ε-amine of lysine residues. This reaction forms an initial imine bond (Schiff base), which is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[2] This reaction is pH-dependent, with optimal rates typically observed around pH 5-6 to facilitate imine formation without denaturing the antibody.[1]
-
Hydrazone and Oxime Formation: For more controlled and stable linkages, the aldehyde can react with a hydrazide or an aminooxy group, respectively. These groups can be introduced onto the antibody through prior modification. The resulting hydrazone or oxime bonds are more stable than the imine intermediate of reductive amination. The reaction between an aromatic aldehyde and an aromatic hydrazine, in particular, results in a stable bis-aryl hydrazone linkage.
Quantitative Data and Characterization
| Parameter | Typical Value/Range | Method of Analysis | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | LC-HRMS, UV/Vis Spectroscopy | [3] |
| Conjugation Efficiency | > 90% | SDS-PAGE, SEC-HPLC | General Knowledge |
| Plasma Stability (in vitro) | > 95% after 7 days | ELISA, LC-MS | [4][5] |
| Purity | > 96% | SEC-HPLC | [6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of an ADC using the this compound linker. These protocols are based on established methods for ADC synthesis and should be optimized for the specific antibody and payload being used.
Protocol for Payload-Linker Conjugation
-
Activation of Payload: Dissolve the cytotoxic payload (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the reaction at room temperature for 1-2 hours to form the NHS-ester of the payload.
-
Conjugation Reaction: Dissolve the this compound linker in the same anhydrous solvent. Add the activated payload solution to the linker solution at a 1:1 molar ratio. Stir the reaction at room temperature overnight.
-
Purification: Purify the linker-payload conjugate by reversed-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol for Antibody-Linker-Payload Conjugation (Reductive Amination)
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.4). If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer using a desalting column or dialysis.
-
Conjugation Reaction: Add the purified linker-payload construct to the antibody solution at a molar excess (e.g., 5-10 fold). Adjust the pH of the reaction mixture to 5.0-6.0 with a dilute acid (e.g., 0.1 M HCl).
-
Reduction: Add a freshly prepared solution of sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20-50 mM. Incubate the reaction at 37°C for 4-6 hours or at 4°C for 16-24 hours.
-
Purification: Remove excess linker-payload and reducing agent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization:
-
DAR Determination: Analyze the purified ADC by hydrophobic interaction chromatography (HIC) or reversed-phase HPLC coupled with mass spectrometry (LC-MS) to determine the distribution of drug-loaded species and calculate the average DAR.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using an ELISA or surface plasmon resonance (SPR) assay.
-
Visualizations
Signaling Pathways and Workflows
References
The Strategic Role of PEG11 in Antibody-Drug Conjugate Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and payload, profoundly influences the ADC's therapeutic index by modulating its stability, pharmacokinetics, and drug-release mechanisms. Polyethylene glycol (PEG) has emerged as a key constituent in modern linker design, primarily due to its ability to enhance the overall properties of the ADC. This technical guide provides an in-depth examination of the role of PEG, with a specific focus on the strategic use of an 11-unit PEG moiety (PEG11) in ADC linkers. We will delve into the quantitative impact of PEGylation on ADC parameters, provide detailed experimental protocols for their characterization, and visualize key processes and pathways to offer a comprehensive resource for researchers in the field.
Introduction: The Criticality of Linker Technology in ADCs
The linker in an ADC is not merely a passive connector; it is a dynamic component that must maintain stability in systemic circulation to prevent premature drug release and its associated toxicities, while enabling efficient cleavage and payload delivery within the target tumor cell.[] The physicochemical properties of the linker, particularly its hydrophilicity, are paramount. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs).[2][3]
Hydrophilic linkers, such as those incorporating PEG, are a strategic solution to mitigate these challenges.[4][5] PEG is a water-soluble, non-toxic, and biocompatible polymer that, when incorporated into the linker, can significantly improve the pharmaceutical properties of an ADC.[6][7] The length of the PEG chain is a critical, tunable parameter that allows for the fine-tuning of an ADC's properties to achieve an optimal balance between efficacy and safety.[2][8]
The Multifaceted Role of PEG in ADC Linkers
The incorporation of PEG chains into ADC linkers offers a multitude of advantages that address key challenges in ADC development:
-
Enhanced Hydrophilicity and Solubility : PEG's primary role is to counteract the hydrophobicity of the cytotoxic payload. This increased water solubility reduces the propensity for aggregation, which is a major concern during manufacturing and can impact in vivo stability and immunogenicity.[3][4][9]
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a prolonged plasma half-life.[2][10][11] This extended circulation time can result in greater accumulation of the ADC in tumor tissue, enhancing its therapeutic efficacy.[2]
-
Reduced Immunogenicity : The flexible PEG chain can form a protective hydrophilic shield around the payload and potentially parts of the antibody, masking them from the immune system and reducing the risk of an anti-drug antibody (ADA) response.[9][12]
-
Increased Drug Loading (Higher DAR) : By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers enable the development of ADCs with higher DARs.[5] This allows for the delivery of a greater number of cytotoxic molecules per antibody, which can be particularly advantageous for targeting tumors with low antigen expression.[7]
-
Controlled Drug Release : PEG linkers can be designed as either cleavable or non-cleavable, allowing for controlled release of the payload under specific physiological conditions, such as the acidic environment or the presence of specific enzymes within the tumor cell.[]
Quantitative Impact of PEG Linker Length on ADC Properties
The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. While specific data for PEG11 is often part of proprietary drug development, extensive research on a range of PEG lengths (from PEG2 to PEG24) provides a clear understanding of the trends and allows for informed predictions of a PEG11 linker's behavior. A PEG11 linker, being of intermediate length, is strategically positioned to offer a balance of beneficial properties.
Impact on Pharmacokinetics
Studies have demonstrated a clear correlation between PEG linker length and the pharmacokinetic profile of an ADC. Longer PEG chains generally lead to slower clearance and increased plasma exposure.
| PEG Linker Length | Clearance Rate (mL/day/kg) | Relative Plasma Exposure (AUC) | Key Observations |
| No PEG | High | Low | Rapid clearance due to hydrophobicity of the payload.[8] |
| PEG2 | Moderately High | Moderate | Some improvement in PK profile over non-PEGylated ADC.[8] |
| PEG4 | Moderate | Moderate-High | Continued improvement in plasma exposure.[8] |
| PEG8 | Low | High | Identified as a threshold length for achieving optimal slow clearance; further increases in PEG length show diminishing returns on this parameter. [8] |
| PEG12 | Low | High | Similar clearance to PEG8, maintaining high plasma exposure.[8] |
| PEG24 | Low | High | No significant further improvement in clearance compared to PEG8 and PEG12.[8] |
This table summarizes trends observed in preclinical studies. Absolute values are dependent on the specific ADC (antibody, payload) and animal model.
Impact on In Vitro Cytotoxicity
The effect of PEG linker length on in vitro potency can be complex. While PEGylation is crucial for in vivo performance, it can sometimes lead to a slight decrease in in vitro cytotoxicity, potentially due to steric hindrance affecting antigen binding or cell uptake. However, for many ADCs, the impact is minimal across a range of PEG lengths.
| PEG Linker Length | IC50 (ng/mL) - High Antigen Expression | IC50 (ng/mL) - Low/Moderate Antigen Expression | Key Observations |
| Various (PEG2-PEG24) | Generally Potent (e.g., 10-50 ng/mL) | Potency can be more dependent on DAR than PEG length. | In cells with high antigen expression, potency is often maintained across different PEG lengths.[8][13] For cells with lower antigen expression, achieving a higher DAR (enabled by PEG) can be more critical for potency than the specific PEG length itself.[13][14] |
This table represents generalized findings. Specific IC50 values are highly dependent on the cell line, payload, and DAR.
Impact on In Vivo Efficacy
The improved pharmacokinetics conferred by PEG linkers often translates to enhanced in vivo antitumor activity. The increased circulation time and tumor accumulation lead to greater therapeutic efficacy.
| PEG Linker Length | Tumor Growth Inhibition (%) | Key Observations |
| No PEG | ~11% | Limited efficacy due to poor exposure. |
| PEG2 | 35-45% | Moderate improvement in tumor growth inhibition. |
| PEG4 | 35-45% | Similar efficacy to PEG2. |
| PEG8 | 75-85% | Significant increase in efficacy, correlating with improved PK. This length appears to be a sweet spot. |
| PEG12 | 75-85% | Maintained high level of efficacy. |
| PEG24 | 75-85% | Similar high efficacy to PEG8 and PEG12. |
Data from a preclinical xenograft model. Efficacy is dose- and model-dependent.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of ADCs with PEG linkers.
Synthesis and Purification of a PEGylated ADC
This protocol describes a general workflow for the conjugation of a drug-linker to an antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
PEGylated drug-linker with a maleimide group
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Reaction buffers (e.g., PBS with EDTA)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Antibody Reduction:
-
Add a calculated molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. A typical molar ratio is 2-3 equivalents of TCEP per antibody.
-
Incubate at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the PEGylated drug-linker-maleimide in DMSO to create a stock solution.
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will influence the final DAR.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Quenching:
-
Add a molar excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups on the drug-linker and any remaining free thiols on the antibody.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm).
-
Characterize the ADC for DAR, aggregation, and purity.
-
Determination of Drug-to-Antibody Ratio (DAR)
Method 1: UV-Vis Spectroscopy
-
Principle: This method calculates the average DAR by measuring the absorbance of the ADC at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the drug absorbs maximally.[][16]
-
Procedure:
-
Measure the UV-Vis spectra of the purified ADC, the unconjugated antibody, and the free drug.
-
Determine the molar extinction coefficients for the antibody and the drug at both wavelengths.
-
Measure the absorbance of the ADC solution at both wavelengths.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.[7]
-
The DAR is the molar ratio of the drug to the antibody.
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, species with a higher DAR are more hydrophobic and elute later from the HIC column. This method provides information on the distribution of different drug-loaded species.[7][16]
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, 4, 6, 8 for cysteine-linked ADCs).
-
The weighted average DAR is calculated from the relative area of each peak.[7]
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified by measuring its absorbance.[17][18][19]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Treat the cells with these dilutions and incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will form purple formazan crystals.[17][19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17][19]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50), which represents the potency of the ADC.[17]
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate core concepts.
General Mechanism of Action of a PEGylated ADC
Caption: General mechanism of action of a PEGylated Antibody-Drug Conjugate.
Experimental Workflow for ADC Development and Characterization
Caption: A streamlined workflow for the development and characterization of an ADC.
Impact of PEG Length on ADC Pharmacokinetics
Caption: Logical relationship between PEG linker length and ADC pharmacokinetic properties.
Conclusion
The strategic incorporation of PEG moieties, such as PEG11, into ADC linkers is a critical design element for developing safer and more effective cancer therapeutics. By enhancing hydrophilicity, PEG linkers mitigate the challenges posed by hydrophobic payloads, leading to improved solubility, stability, and pharmacokinetic profiles. The length of the PEG chain is a key determinant of these properties, with an intermediate length like PEG11 being well-positioned to provide a balanced profile of prolonged circulation and potent antitumor activity. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and rigorous characterization of next-generation ADCs. As our understanding of the intricate interplay between the different components of an ADC continues to grow, the ability to fine-tune properties through linker optimization will remain a cornerstone of successful ADC development.
References
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. labiotech.eu [labiotech.eu]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ald-Ph-amido-PEG11-C2-NH2 in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ald-Ph-amido-PEG11-C2-NH2, a versatile heterobifunctional linker crucial for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
This compound is a non-cleavable linker featuring a terminal aldehyde group and a primary amine, separated by an 11-unit polyethylene glycol (PEG) chain. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.
| Property | Value |
| CAS Number | 1337889-01-6[1] |
| Molecular Weight | 676.8 g/mol [1] |
| Molecular Formula | C₃₂H₅₆N₂O₁₃[1] |
| Purity | Typically >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a bridge connecting a cytotoxic payload to a monoclonal antibody (mAb). The PEG component is known to improve the solubility and stability of ADCs, potentially leading to a better therapeutic index.[2][3]
Experimental Protocol: Two-Step ADC Synthesis
This protocol outlines a general two-step procedure for conjugating a drug payload and an antibody using this compound.
Step 1: Conjugation of the Linker to an NHS-Activated Drug Payload
This step involves the reaction of the primary amine of the linker with an N-Hydroxysuccinimide (NHS)-activated drug payload.
-
Materials:
-
This compound
-
NHS-activated drug payload
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the NHS-activated drug payload in anhydrous DMF or DMSO.
-
In a separate vessel, dissolve this compound in the same solvent.
-
Add the linker solution to the drug payload solution.
-
Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, the aldehyde-functionalized drug-linker conjugate can be purified by reverse-phase HPLC.
-
Step 2: Conjugation of the Aldehyde-Functionalized Drug-Linker to an Antibody
This step utilizes reductive amination to form a stable bond between the aldehyde group of the drug-linker conjugate and primary amines (e.g., lysine residues) on the antibody.
-
Materials:
-
Purified aldehyde-functionalized drug-linker conjugate
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane as a reducing agent
-
Reaction buffer (e.g., phosphate buffer, pH 6.0-7.0)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Exchange the antibody into the reaction buffer.
-
Add the purified aldehyde-functionalized drug-linker conjugate to the antibody solution at a desired molar ratio.
-
Add the reducing agent to the mixture. A typical starting concentration is 20-50 mM for sodium cyanoborohydride.
-
Incubate the reaction at 4°C or room temperature for 12-24 hours.
-
Quench the reaction by adding an excess of an amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Application in PROTAC Synthesis
In PROTAC technology, this compound can link a target protein-binding ligand to an E3 ligase-binding ligand. The bifunctional nature of the linker allows for a modular assembly of the final PROTAC molecule.
Experimental Protocol: PROTAC Assembly
This protocol describes a general method for synthesizing a PROTAC using the specified linker.
-
Procedure:
-
The primary amine of this compound can be reacted with a carboxylic acid-functionalized E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).
-
The resulting aldehyde-functionalized E3 ligase-linker intermediate is then purified.
-
This intermediate can then be conjugated to an amine-functionalized target protein ligand via reductive amination, as described in Step 2 of the ADC synthesis protocol.
-
Alternatively, the aldehyde group of the linker can be reacted first with an amine-containing target protein ligand, followed by conjugation of the linker's amine group to the E3 ligase ligand.
-
Signaling Pathway Context: ADC Targeting the HER2 Pathway
ADCs developed using this linker can be designed to target specific cell surface receptors, such as HER2, which is overexpressed in certain cancers. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.
References
A Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: A Non-Cleavable ADC Linker for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ald-Ph-amido-PEG11-C2-NH2, a bifunctional, non-cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, commercial availability, and provides a comprehensive, generalized protocol for its application in ADC development, along with methods for characterization.
Introduction to this compound
This compound is a discrete polyethylene glycol (dPEG®) linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its structure features a terminal benzaldehyde group and a terminal amine group, connected by an 11-unit polyethylene glycol chain. This non-cleavable linker design ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell and the antibody is degraded in the lysosome.
The inclusion of a PEG spacer in ADC design offers several advantages:
-
Enhanced Hydrophilicity: The PEG chain increases the water solubility of the ADC, which can mitigate the aggregation often caused by hydrophobic drug payloads.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "shield" around the payload, potentially reducing immunogenicity and extending the circulation half-life of the ADC.[3][4]
-
Steric Hindrance: The flexible PEG chain provides steric separation between the antibody and the cytotoxic drug, which can help to preserve the antibody's binding affinity for its target antigen.[4]
Commercial Suppliers and Physicochemical Properties
This compound is available from several commercial suppliers specializing in reagents for bioconjugation and drug development.
| Supplier | Catalog Number |
| DC Chemicals | DC40620 |
| MedchemExpress | HY-W017045 |
| Precise PEG | AAD-5441 |
Table 1: Commercial Suppliers of this compound
The key physicochemical properties of this linker are summarized below.
| Property | Value | Reference |
| CAS Number | 1337889-01-6 | [5][6] |
| Molecular Formula | C32H56N2O13 | [5][6] |
| Molecular Weight | 676.79 g/mol | [5][6] |
| Purity | >96% (Varies by supplier) | [6] |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, and water | [7] |
| Storage | Store at -20°C for long-term storage | [8] |
Table 2: Physicochemical Properties of this compound
Experimental Protocols: Synthesis of an Antibody-Drug Conjugate
The synthesis of an ADC using this compound is a two-step process. First, the amine-reactive end of the linker is conjugated to the cytotoxic payload. Second, the aldehyde-reactive end of the linker-payload construct is conjugated to the antibody.
Step 1: Conjugation of the Linker to the Cytotoxic Payload
This step involves the formation of a stable amide bond between the primary amine of the PEG linker and a carboxylic acid group on the cytotoxic drug. This reaction is typically mediated by a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator, such as NHS (N-Hydroxysuccinimide).
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide - DMF or Dimethyl Sulfoxide - DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., Reverse-Phase HPLC)
Protocol:
-
Activation of the Cytotoxic Payload:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS for improved water solubility).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester activated payload.
-
-
Conjugation to the Linker:
-
Dissolve this compound in the reaction buffer.
-
Add the activated payload solution to the linker solution. The molar ratio of linker to payload should be optimized but a 1:1 ratio is a good starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of hydroxylamine to consume any unreacted NHS-esters.
-
Purify the linker-payload conjugate using Reverse-Phase HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by mass spectrometry to confirm the identity and purity of the conjugate.
-
Step 2: Conjugation of the Linker-Payload to the Antibody
The aldehyde group on the linker-payload construct can be conjugated to an antibody through the formation of a stable oxime or hydrazone bond. This requires the introduction of aminooxy or hydrazide functional groups onto the antibody.
3.2.1. Antibody Modification
The antibody needs to be modified to introduce reactive groups for the aldehyde. This can be achieved through several methods, including the modification of lysine residues or the introduction of unnatural amino acids. A common method is the modification of lysine residues with a reagent like succinimidyl 4-hydrazinonicotinate acetone hydrazone (S-HyNic).
3.2.2. Conjugation Reaction
Materials:
-
Purified linker-payload construct
-
Modified antibody (e.g., HyNic-modified antibody)
-
Conjugation buffer (e.g., PBS, pH 6.0-6.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Protocol:
-
Prepare the Antibody:
-
Buffer exchange the modified antibody into the conjugation buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation:
-
Dissolve the linker-payload construct in the conjugation buffer.
-
Add the linker-payload solution to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using Size-Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the ADC.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.[9]
| Parameter | Analytical Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody, a critical quality attribute that affects efficacy and toxicity.[10] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of aggregates and fragments in the final ADC preparation. High levels of aggregation can lead to immunogenicity and reduced efficacy.[4] |
| Identity and Integrity | SDS-PAGE (reduced and non-reduced), Mass Spectrometry (MS) | To confirm the molecular weight of the ADC and its subunits, ensuring the integrity of the antibody and the successful conjugation.[9] |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To determine the potency of the ADC in killing target cancer cells. |
Table 3: Analytical Methods for ADC Characterization
Visualizing the ADC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway of a Typical ADC
The following diagram illustrates the general mechanism of action of an ADC, from binding to the target cell to the induction of apoptosis.
Caption: General signaling pathway of an antibody-drug conjugate.
Conclusion
This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its defined length, non-cleavable nature, and the hydrophilicity imparted by the PEG spacer contribute to the creation of stable and effective ADCs. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this linker in ADC research and development. As with any bioconjugation process, optimization of reaction conditions and thorough analytical characterization are paramount to achieving a final product with the desired therapeutic properties.
References
- 1. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Biotherapeutics [pegsummit.com]
Bioconjugation with PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug development. This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of biologics, small molecules, and nanoparticles. This guide provides a comprehensive technical overview of bioconjugation utilizing PEG linkers, covering the fundamental principles, diverse chemistries, detailed experimental protocols, and critical characterization methods. Quantitative data is presented to illustrate the impact of PEGylation, and key experimental workflows are visualized to provide a clear understanding of the practical aspects of this powerful technology.
Core Principles of PEGylation
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer.[1] When conjugated to a therapeutic agent, PEG imparts several beneficial properties that address common challenges in drug delivery.
Key Benefits of PEGylation:
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs, making them more amenable to formulation and intravenous administration.
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[2]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, thereby reducing the likelihood of an immune response.
-
Increased Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations, potentially allowing for less frequent dosing.[2]
The Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final conjugate.
Commonly Targeted Functional Groups:
-
Amines (e-g., Lysine Residues, N-terminus): This is the most frequently targeted functional group due to the abundance of lysine residues on the surface of most proteins.
-
Thiols (e-g., Cysteine Residues): Cysteine residues offer a more specific site for PEGylation as they are less abundant than lysines.
-
Carboxylic Acids (e-g., Aspartic Acid, Glutamic Acid, C-terminus): These groups can also be targeted for conjugation, often through activation with carbodiimides.
Types of PEG Linkers and Their Reactive Groups:
PEG linkers are available in various architectures (linear or branched) and with different reactive functional groups to facilitate conjugation to the target molecule.
-
NHS-Ester PEG: Reacts with primary amines to form stable amide bonds.
-
Maleimide-PEG: Specifically reacts with thiol groups to form stable thioether bonds.
-
Aldehyde-PEG: Reacts with N-terminal amines or hydrazide-modified molecules.
-
Azide/Alkyne-PEG: Used for "click chemistry," a highly efficient and specific conjugation method.
-
Hydrazide-PEG: Reacts with aldehydes or ketones, often generated by oxidizing carbohydrate moieties on glycoproteins.
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified to assess the success of the conjugation and to predict the in vivo performance of the resulting bioconjugate.
Impact on Pharmacokinetics
PEGylation can dramatically extend the circulation half-life of therapeutic molecules.
Table 1: Comparison of Pharmacokinetic Parameters for PEGylated vs. Non-PEGylated Biotherapeutics
| Molecule | PEG Size (kDa) | Half-life (t½) of Non-PEGylated Molecule | Half-life (t½) of PEGylated Molecule | Fold Increase in Half-life | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 1.1 hours | 28 hours | ~25 | [3][4] |
| Interferon α | 12 | ~2-3 hours | ~27-39 hours | ~13-19 | [5] |
| Interferon α | 40 | ~2-3 hours | ~61-110 hours | ~30-55 | [5] |
| Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF) | 20 | Not specified | Not specified (prolonged) | - | [] |
| Proticles (nanoparticles) | Not specified | Degraded faster | Slower degradation, higher blood values | - | [7][8] |
Impact on Bioactivity and Reaction Efficiency
While PEGylation offers significant advantages, it can also present challenges such as steric hindrance, which may impact the biological activity of the conjugated molecule. The efficiency of the PEGylation reaction itself is also a critical parameter to quantify.
Table 2: Quantitative Data on Bioactivity and Reaction Parameters in PEGylation
| Parameter | Molecule/System | PEG Size (kDa) | Observation | Reference |
| Enzyme Kinetics | α-Chymotrypsin | 2-10 | Increased Km value, indicating reduced substrate binding affinity. | [9] |
| L-Asparaginase | 5, 10, 20, 40 | Increased Km from 0.259 mM to ~1.9-3.5 mM. | [9] | |
| L-Asparaginase | 0.33 | Km increased from 0.318 to 0.396 mM; Vmax increased from 2915 to 3193 µmol/min. | [9] | |
| Binding Affinity | Protein-polymer conjugates | Not specified | Increasing the number of PEG chains decreased binding affinity. | [10] |
| Drug-to-Antibody Ratio (DAR) | Antibody-Drug Conjugate (ADC) with DM1 | PEG12 vs PEG24 | PEG length and orientation influence the achievable DAR. | [11] |
| ADC with MMAE | mPEG24 | Achieved DAR values of 4 or 8. | [12][13] | |
| ADC with Maytansinoid | PEG8 | Enhanced solubility and allowed for higher DAR. | [14] | |
| Reaction Yield/Conversion | Aldehyde PEGylation of Lysozyme and scFv | 5 and 30 | Yield, conversion, and selectivity are dependent on pH, temperature, reaction time, and protein concentration. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. The following protocols provide step-by-step guidance for common PEGylation and characterization procedures.
Amine-Reactive PEGylation using NHS-Ester PEG
This protocol describes the conjugation of an NHS-ester activated PEG to a protein, targeting primary amines.
Materials:
-
Protein to be PEGylated
-
NHS-Ester PEG reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), which would compete for reaction with the NHS-ester.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester PEG in a small amount of anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Molar Ratio Calculation: Determine the desired molar excess of PEG reagent to protein. A common starting point is a 5- to 20-fold molar excess.
-
Conjugation Reaction: Add the calculated amount of the dissolved PEG reagent to the protein solution. It is recommended that the volume of the organic solvent from the PEG solution does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring. Optimal reaction time and temperature may vary depending on the specific protein and PEG reagent.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and other byproducts using size-exclusion chromatography (SEC), dialysis, or other suitable chromatographic techniques.
Thiol-Specific PEGylation using Maleimide-PEG
This protocol outlines the site-specific PEGylation of a protein or peptide containing a free cysteine residue.
Materials:
-
Thiol-containing protein or peptide
-
Maleimide-PEG reagent
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein/Peptide Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer at a pH between 6.5 and 7.5. If necessary, treat with a reducing agent like TCEP to ensure the availability of free thiol groups.
-
PEG Reagent Preparation: Dissolve the Maleimide-PEG reagent in a suitable solvent (e.g., DMSO or the reaction buffer) immediately before use.
-
Molar Ratio Calculation: A 10- to 20-fold molar excess of Maleimide-PEG over the thiol-containing molecule is generally sufficient for effective conjugation.[12]
-
Conjugation Reaction: Add the Maleimide-PEG solution to the protein/peptide solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[12]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[12]
Purification by Size-Exclusion Chromatography (SEC)
SEC is a common and effective method for purifying PEGylated proteins from unreacted PEG and native protein.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight fractionation range
-
Isocratic mobile phase (e.g., PBS)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column. The injection volume should be a small fraction of the total column volume to ensure good resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Monitor the elution profile using the UV detector (typically at 280 nm for proteins). PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein. Unreacted, smaller PEG molecules will elute later. Collect fractions corresponding to the different peaks.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or mass spectrometry to confirm the purity and identity of the PEGylated protein.
Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation.
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA) in a suitable solvent like acetonitrile/water with 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix a small volume of the purified PEGylated protein solution (typically 0.1-1 mg/mL) with the MALDI matrix solution.
-
Spotting: Spot a small amount (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.
-
Mass Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation: The resulting spectrum will show a series of peaks. The mass difference between the un-PEGylated protein and the PEGylated protein will correspond to the mass of the attached PEG chains. The distribution of peaks can provide information on the heterogeneity of PEGylation (i.e., the presence of mono-, di-, tri-PEGylated species, etc.).
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex processes.
General Workflow for Protein PEGylation
The following diagram illustrates the key steps in a typical protein PEGylation experiment, from initial reaction to final characterization.
Caption: A flowchart illustrating the major stages of a typical protein PEGylation experiment.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis with a PEG Linker
This diagram outlines the process of creating an ADC, where a PEG linker connects a cytotoxic drug to a monoclonal antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Frontier of Bioconjugation: A Technical Guide to the Safe Handling of Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for Ald-Ph-amido-PEG11-C2-NH2, a bifunctional linker critical in the advancement of bioconjugation and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules and general principles of handling polyethylene glycol (PEG) derivatives to establish a robust framework for its safe utilization in a laboratory setting.
Compound Identification and Properties
This compound is a heterobifunctional linker containing an aldehyde group on one terminus and a primary amine on the other, connected by a flexible 11-unit polyethylene glycol (PEG) chain. This structure allows for the conjugation of various molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1]
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1337889-01-6 | [1][2] |
| Molecular Formula | C32H56N2O13 | [1][2] |
| Molecular Weight | 676.8 g/mol | [2] |
| Purity | >96% | [2] |
| Appearance | White/off-white solid or viscous liquid (depending on molecular weight and purity) | [3][4] |
| Solubility | Soluble in water and most organic solvents | [3][5] |
Hazard Identification and Safety Precautions
Hazard Statements (inferred):
Precautionary Measures:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash hands thoroughly after handling.[6][7] P270: Do not eat, drink or smoke when using this product.[6][7] P271: Use only outdoors or in a well-ventilated area.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[6][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P330: Rinse mouth.[6] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[6][7] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[6][7] |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[6] |
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
-
Storage: Store in a cool, dry, and well-ventilated area at -20°C for long-term stability.[3][4][5] Avoid frequent thaw-freeze cycles.[4] Keep the container tightly sealed to prevent moisture contamination.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7] Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid direct contact with skin and eyes.
Experimental Protocols
The bifunctional nature of this compound allows for a variety of conjugation strategies. The following are generalized protocols for the reaction of the aldehyde and amine termini.
Protocol 1: Amine-Reactive Conjugation via the Aldehyde Terminus
This protocol outlines the reaction of the aldehyde group with a primary amine on a target molecule to form an intermediate Schiff base, which is then reduced to a stable secondary amine linkage.
Materials:
-
This compound
-
Amine-containing target molecule
-
Pegylation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing target molecule in the pegylation buffer.
-
Dissolve this compound in the pegylation buffer to create a stock solution.
-
Add the this compound stock solution to the target molecule solution. A 10- to 50-fold molar excess of the PEG linker is generally recommended.[3]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate for 1-2 hours at room temperature to reduce the Schiff base.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography.
Figure 1. Experimental workflow for amine-reactive conjugation via the aldehyde terminus.
Protocol 2: Aldehyde-Reactive Conjugation via the Amine Terminus
This protocol describes the reaction of the primary amine of this compound with an activated ester (e.g., NHS ester) on a target molecule to form a stable amide bond.
Materials:
-
This compound
-
Activated ester-containing target molecule
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Dissolve the activated ester-containing target molecule in the reaction buffer.
-
Immediately before use, dissolve this compound in the reaction buffer.
-
Add the this compound solution to the target molecule solution. A slight molar excess of the PEG linker may be required.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using dialysis or size-exclusion chromatography.
Figure 2. Experimental workflow for aldehyde-reactive conjugation via the amine terminus.
Signaling Pathways and Logical Relationships
The primary role of this compound is as a linker in the synthesis of complex biomolecules, rather than as a modulator of signaling pathways itself. Its logical relationship in the context of ADC development is illustrated below.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 4. nanocs.net [nanocs.net]
- 5. interchim.fr [interchim.fr]
- 6. Ald-Ph-amido-PEG4-C2-NHS ester | 1353011-74-1 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, including antibodies. PEGylation can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation and immune recognition.[1][2] The Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable linker that features a terminal amine group for conjugation to a payload and a phenyl-aldehyde group for covalent attachment to an antibody. This linker incorporates an 11-unit PEG chain to impart favorable physicochemical properties to the resulting antibody-drug conjugate (ADC).
This document provides a detailed protocol for the bioconjugation of this compound to antibodies via reductive amination. It also includes information on the characterization of the resulting conjugate and the influence of PEGylation on antibody properties.
Principle of Reductive Amination
Reductive amination is a two-step process that forms a stable secondary amine bond between an aldehyde group on the linker and a primary amine (e.g., the ε-amine of a lysine residue) on the antibody. The reaction proceeds via the initial formation of a Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable carbon-nitrogen single bond.[3]
Quantitative Data Summary
The inclusion of a PEG linker can significantly impact the properties of an antibody-drug conjugate. The following table summarizes the expected effects based on studies with various PEG chain lengths. A longer PEG chain, such as the 11-unit PEG in this linker, is expected to provide substantial improvements in the conjugate's properties.[4][5][6]
| Parameter | Effect of PEGylation (with increasing PEG length) | Rationale |
| Drug-to-Antibody Ratio (DAR) | Can be increased.[7][8] | The hydrophilic PEG chain improves the solubility of hydrophobic drug payloads, allowing for higher drug loading without causing aggregation.[6][9] |
| Plasma Clearance | Decreased (slower clearance).[4][5] | The increased hydrodynamic radius of the conjugate reduces renal filtration and clearance from circulation.[1] |
| In Vivo Half-life | Increased.[6] | Slower clearance directly contributes to a longer circulation half-life. |
| Immunogenicity | Reduced.[7] | The PEG chain can mask immunogenic epitopes on the antibody or drug payload, reducing the likelihood of an immune response.[10] |
| Solubility and Stability | Increased.[8] | The hydrophilic nature of PEG enhances the overall solubility of the conjugate and can prevent aggregation.[11] |
| In Vivo Efficacy | Potentially increased.[4][6] | Improved pharmacokinetics and higher achievable DAR can lead to better tumor accumulation and therapeutic efficacy. |
Experimental Protocols
Materials
-
Antibody (in a non-amine-containing buffer, e.g., PBS, pH 7.4)
-
This compound linker (payload-conjugated)
-
Sodium cyanoborohydride (NaBH3CN)
-
Reaction Buffer: 50 mM Borate Buffer, pH 8.5[12]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4
-
Purification System (e.g., size-exclusion chromatography (SEC) or protein A affinity chromatography)[13]
-
Characterization Instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer, HPLC)
Experimental Workflow Diagram
Caption: Experimental workflow for antibody bioconjugation.
Step-by-Step Protocol
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. This can be achieved by dialysis or using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound linker, pre-conjugated with the desired payload, in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the antibody solution.
-
Add the linker-payload stock solution to the antibody solution. A 10- to 20-fold molar excess of the linker-payload over the antibody is a common starting point.[12] The optimal ratio may need to be determined empirically.
-
Gently mix the solution.
-
Prepare a fresh solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer. Add the NaBH3CN solution to the antibody-linker mixture to a final concentration of approximately 20 mM.[14]
-
Incubate the reaction mixture for 2 to 24 hours at room temperature or 4°C with gentle agitation. The optimal reaction time and temperature should be determined for each specific antibody and payload.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching solution containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated linker-payload and other small molecule reagents by purifying the antibody-drug conjugate.
-
Size-exclusion chromatography (SEC) is a common method for separating the larger ADC from smaller, unreacted components.[13]
-
Alternatively, protein A or G affinity chromatography can be used to capture the antibody conjugate.[13]
-
-
Characterization of the Antibody-Drug Conjugate:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug-linker molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy by comparing the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload. Alternatively, mass spectrometry can provide a more precise determination of the DAR and the distribution of different drug-loaded species.[12]
-
Purity and Aggregation: Analyze the purity of the conjugate and the presence of aggregates using SDS-PAGE and size-exclusion chromatography (SEC-HPLC).[15]
-
Confirmation of Conjugation: Mass spectrometry (e.g., ESI-MS) of the intact or reduced ADC can confirm the covalent attachment of the linker-payload and provide information on the heterogeneity of the product.[16]
-
Functional Activity: Assess the binding affinity of the ADC to its target antigen using methods such as ELISA or surface plasmon resonance (SPR). The cytotoxic activity of the ADC should be evaluated in appropriate cell-based assays.
-
ADC Mechanism of Action
The general mechanism of action for an antibody-drug conjugate is depicted in the following signaling pathway diagram.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker provides a robust method for the development of antibody-drug conjugates with enhanced physicochemical and pharmacokinetic properties. The detailed protocol for reductive amination described herein offers a reliable starting point for researchers. Optimization of reaction conditions, including molar ratios, pH, and incubation time, is recommended to achieve the desired drug-to-antibody ratio and maximize the therapeutic potential of the final conjugate. Thorough characterization of the ADC is crucial to ensure its quality, stability, and efficacy.
References
- 1. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. labinsights.nl [labinsights.nl]
- 8. adcreview.com [adcreview.com]
- 9. purepeg.com [purepeg.com]
- 10. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. Antibody purification | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for utilizing the heterobifunctional, non-cleavable linker, Ald-Ph-amido-PEG11-C2-NH2, in the synthesis and characterization of antibody-drug conjugates (ADCs). This document outlines the protocols for conjugating a payload to the linker, modifying an antibody for linker attachment, the final conjugation process, and subsequent characterization of the resulting ADC.
Introduction to this compound
This compound is a high-purity PEGylated linker designed for the development of stable, non-cleavable ADCs. Its unique structure offers several advantages in ADC design:
-
Non-Cleavable Phenyl-Amide Linkage: Ensures high stability in circulation, minimizing premature drug release and off-target toxicity. The payload is released upon lysosomal degradation of the antibody, a hallmark of non-cleavable linkers.
-
PEG11 Spacer: The hydrophilic 11-unit polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties, potentially leading to a wider therapeutic window.
-
Bifunctional Reactivity: It possesses two distinct reactive handles:
-
An aldehyde (Ald) group for covalent conjugation to an amine-containing moiety on a modified antibody via reductive amination.
-
A primary amine (NH2) group for the attachment of a cytotoxic payload, typically through the formation of a stable amide bond.
-
The strategic design of this linker allows for a controlled and stepwise approach to ADC synthesis, contributing to the generation of more homogeneous and well-defined bioconjugates.
Properties of this compound
A summary of the key chemical and physical properties of the linker is provided below.
| Property | Value |
| Chemical Formula | C₃₂H₅₆N₂O₁₃ |
| Molecular Weight | 676.79 g/mol |
| Purity | >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage Conditions | -20°C, protected from moisture |
| Reactive Groups | Aldehyde (-CHO), Primary Amine (-NH₂) |
| Linker Type | Non-cleavable |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.
Workflow for ADC Synthesis
The overall workflow involves three main stages: activation of the payload and its conjugation to the linker, modification of the antibody to introduce reactive amine groups, and the final conjugation of the payload-linker construct to the modified antibody.
Protocol 1: Conjugation of Payload to this compound
This protocol describes the attachment of a cytotoxic payload containing a carboxylic acid group to the amine terminus of the linker via amide bond formation.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Payload Activation:
-
Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the payload solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated payload.
-
-
Linker Conjugation:
-
In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the activated payload solution to the linker solution.
-
Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting payload-linker construct using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials and byproducts.
-
Lyophilize the purified fractions to obtain the payload-linker construct as a solid.
-
Protocol 2: Antibody Modification (Introduction of Reactive Amines)
This protocol is a general guideline. The specific method for ensuring accessible amine groups on the antibody will depend on the antibody's structure and the desired conjugation sites. Often, native lysine residues can be targeted.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Amicon Ultra centrifugal filter units for buffer exchange
Procedure:
-
Buffer Exchange:
-
Exchange the antibody storage buffer to the reaction buffer using an appropriate molecular weight cutoff centrifugal filter unit.
-
Concentrate the antibody to a typical concentration of 5-10 mg/mL.
-
-
Antibody Preparation:
-
The antibody is now ready for conjugation. For this specific linker, the aldehyde group will react with primary amines, such as the epsilon-amine of lysine residues on the antibody surface.
-
Protocol 3: Conjugation of Payload-Linker to Antibody
This protocol describes the final step of ADC synthesis: the conjugation of the aldehyde-containing payload-linker construct to the amine groups on the antibody via reductive amination.
Materials:
-
Payload-linker construct (from Protocol 1)
-
Modified antibody (from Protocol 2)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Conjugation Reaction:
-
Dissolve the payload-linker construct in a small amount of a co-solvent like DMSO, and then add it to the antibody solution in the reaction buffer. A typical molar excess of the payload-linker construct to the antibody is 5-20 fold.
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. This reducing agent will convert the initially formed Schiff base to a stable secondary amine bond.
-
Incubate the reaction at 4°C or room temperature for 12-24 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted payload-linker construct and other small molecules by size-exclusion chromatography (SEC).
-
The purified ADC can be buffer-exchanged into a suitable formulation buffer and stored at -80°C.
-
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality and consistency. The drug-to-antibody ratio (DAR) is a critical quality attribute.
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the different ADC species (with varying numbers of conjugated drugs) using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic.
-
Calculate the weighted average DAR from the peak areas of the different species.
Representative HIC-HPLC Data:
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 25.5 |
| DAR 4 | 15.3 | 40.8 |
| DAR 6 | 18.2 | 18.3 |
| DAR 8 | 20.5 | 5.2 |
| Average DAR | - | 3.9 |
Signaling Pathway and Mechanism of Action
As this compound is a non-cleavable linker, the mechanism of action of the resulting ADC follows a specific intracellular pathway.
The ADC binds to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and proteases degrade the antibody, releasing the cytotoxic payload still attached to the linker and an amino acid residue. The released payload can then exert its cytotoxic effect, leading to cell death.
Conclusion
This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its non-cleavable nature and PEG spacer contribute to the creation of stable and effective targeted therapies. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers in the field of drug development. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for successful ADC synthesis.
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ald-Ph-amido-PEG11-C2-NH2 as a non-cleavable linker in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). This document includes detailed protocols, data summaries, and visualizations to guide researchers in the effective application of this versatile linker.
Introduction to this compound
This compound is a heterobifunctional linker designed for the conjugation of biomolecules. It features a terminal aldehyde group on a phenyl-amido moiety and a primary amine group, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure offers several advantages in the design of targeted therapies:
-
Hydrophilicity: The PEG11 spacer enhances the solubility and reduces the aggregation potential of the resulting conjugate, which is particularly beneficial when working with hydrophobic drug payloads.[4][5][6]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugate and prolong its circulation half-life by increasing its hydrodynamic radius.[4][5]
-
Defined Spacer Length: The monodisperse nature of the PEG11 chain provides a precise and consistent distance between the targeting moiety and the payload, which can be critical for optimal biological activity.
-
Stable Linkage: The aldehyde group can react with hydrazide or aminooxy functionalities to form stable hydrazone or oxime bonds, respectively, resulting in a non-cleavable linkage.[4][7] This ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell.
Applications in Targeted Drug Delivery
The primary application of this compound is in the construction of ADCs. In this context, the linker serves to connect a monoclonal antibody (mAb), which provides specificity for a tumor-associated antigen, to a potent cytotoxic agent.
The general mechanism of action for an ADC constructed with this linker is as follows:
-
The ADC is administered systemically and circulates in the bloodstream.
-
The mAb component of the ADC specifically recognizes and binds to its target antigen on the surface of cancer cells.
-
Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[8][9][10]
-
The internalized ADC is trafficked to the lysosome.
-
Within the lysosome, the antibody is degraded by proteases, leading to the release of the linker-payload conjugate.
-
The cytotoxic payload then exerts its cell-killing effect, leading to the death of the cancer cell.
The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
ADC Synthesis Workflow
Quantitative Data Summary
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Target | DAR | Plasma Clearance | Half-life | Reference |
| No PEG | Non-binding IgG | 8 | Increased | Decreased | [11] |
| PEG2 | Non-binding IgG | 8 | Moderately Increased | Moderately Decreased | [11] |
| PEG4 | Non-binding IgG | 8 | Slightly Increased | Slightly Decreased | [11] |
| PEG8 | Non-binding IgG | 8 | Similar to unconjugated Ab | Similar to unconjugated Ab | [11] |
| PEG12 | Non-binding IgG | 8 | Similar to unconjugated Ab | Similar to unconjugated Ab | [11] |
| PEG24 | Non-binding IgG | 8 | Similar to unconjugated Ab | Similar to unconjugated Ab | [11] |
DAR: Drug-to-Antibody Ratio
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| Linker | ADC Target | Cell Line | In Vitro IC50 | In Vivo Tumor Growth Inhibition | Reference |
| No PEG | CD30 | Karpas 299 | Potent | Moderate | [11] |
| PEG2 | CD30 | Karpas 299 | Potent | Moderate | [11] |
| PEG4 | CD30 | Karpas 299 | Potent | Improved | [11] |
| PEG8 | CD30 | Karpas 299 | Potent | Significantly Improved | [11] |
| PEG12 | CD30 | Karpas 299 | Potent | Significantly Improved | [11] |
| PEG24 | CD30 | Karpas 299 | Potent | Significantly Improved | [11] |
IC50: Half-maximal inhibitory concentration
These data suggest that a PEG linker of approximately 8-12 units is optimal for restoring the pharmacokinetic properties of a highly loaded ADC to that of the parent antibody, leading to improved in vivo efficacy.[11] Therefore, the PEG11 linker is expected to provide favorable in vivo performance.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of an ADC using this compound.
Protocol 1: Conjugation of a Drug to this compound
This protocol describes the conjugation of a drug molecule containing a carboxylic acid to the amine terminus of the linker via amide bond formation.
Materials:
-
This compound
-
Drug molecule with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Drug: a. Dissolve the drug molecule and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours. c. Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS-ester of the drug. d. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and use the filtrate directly in the next step.
-
Conjugation to the Linker: a. Dissolve this compound (1 equivalent) in anhydrous DMF. b. Add the solution of the activated drug-NHS ester to the linker solution. c. Add TEA (2 equivalents) and stir the reaction mixture at room temperature overnight. d. Monitor the reaction by TLC or LC-MS for the formation of the drug-linker conjugate.
-
Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., DCM/Methanol gradient) to obtain the pure Ald-Ph-amido-PEG11-C2-Drug conjugate. c. Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Site-Specific Modification of an Antibody with an Aminooxy Group
This protocol describes the generation of aldehyde groups on the antibody's glycan chains followed by reaction with an aminooxy-functionalized molecule to introduce a reactive handle for the linker-drug.
Materials:
-
Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4) solution
-
Propylene glycol
-
Aminooxy-functionalized reagent (e.g., a small molecule with an aminooxy group)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Oxidation: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Add a freshly prepared solution of NaIO4 to the antibody solution to a final concentration of 1-2 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C. e. Remove excess reagents by passing the solution through a desalting column equilibrated with PBS, pH 6.0.
-
Introduction of the Aminooxy Handle: a. To the aldehyde-modified antibody, add the aminooxy-functionalized reagent in a 20-50 fold molar excess. b. Adjust the pH of the reaction mixture to 6.0. c. Incubate the reaction at room temperature for 2-4 hours. d. Purify the aminooxy-modified antibody using a desalting column equilibrated with PBS, pH 7.4.
Protocol 3: Conjugation of the Drug-Linker to the Modified Antibody
This protocol describes the final conjugation step to form the ADC.
Materials:
-
Aminooxy-modified antibody
-
Ald-Ph-amido-PEG11-C2-Drug conjugate
-
Aniline (as a catalyst)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Conjugation Reaction: a. Prepare the aminooxy-modified antibody at a concentration of 2-5 mg/mL in PBS, pH 7.4. b. Dissolve the Ald-Ph-amido-PEG11-C2-Drug conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO). c. Add the drug-linker solution to the antibody solution in a 5-10 fold molar excess. The final concentration of the organic solvent should not exceed 10% (v/v). d. Add aniline to a final concentration of 10-20 mM. e. Incubate the reaction at room temperature for 12-16 hours with gentle mixing.
-
Purification of the ADC: a. Purify the ADC from unreacted drug-linker and other small molecules using SEC. b. Further purify and characterize the ADC based on its Drug-to-Antibody Ratio (DAR) using HIC.
-
Characterization of the ADC: a. Determine the protein concentration by UV-Vis spectroscopy at 280 nm. b. Calculate the DAR using UV-Vis spectroscopy (if the drug has a distinct absorbance) or by mass spectrometry. c. Assess the level of aggregation by SEC. d. Confirm the identity and purity of the ADC by SDS-PAGE.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed intracellular trafficking and mechanism of action of an ADC constructed with a non-cleavable linker like this compound.
ADC Internalization and Action
Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions, including stoichiometry, buffer composition, pH, and incubation times, may be necessary for specific antibodies and drug molecules. All work should be conducted by trained professionals in a suitable laboratory setting. The products are for research use only and not for use in humans or animals.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 6. labinsights.nl [labinsights.nl]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 9. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs using the non-cleavable linker, Ald-Ph-amido-PEG11-C2-NH2.
This linker features a terminal primary amine for conjugation to a payload and a benzaldehyde group for conjugation to an antibody. The 11-unit polyethylene glycol (PEG) spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC.[][2]
Linker Profile: this compound
| Feature | Description |
| Chemical Name | Aldehyde-Phenyl-amido-PEG11-C2-Amine |
| CAS Number | 1337889-01-6[3] |
| Molecular Formula | C32H56N2O13[3] |
| Linker Type | Non-cleavable[4][5] |
| Functional Groups | - Aldehyde (-CHO) for antibody conjugation - Primary Amine (-NH2) for payload conjugation |
| Spacer | 11-unit polyethylene glycol (PEG11) |
| Key Attributes | The PEG spacer can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[][2] |
Experimental Protocols
Protocol 1: Payload-Linker Conjugation
This protocol describes the conjugation of a cytotoxic payload (e.g., a derivative of auristatin or maytansine) containing a carboxylic acid to the primary amine of this compound via amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-functionalized cytotoxic payload
-
Amide coupling reagents (e.g., EDC/NHS or HATU)[6]
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for EDC/NHS)[6]
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of Payload:
-
Dissolve the carboxylic acid-functionalized payload in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of EDC and 1.5 equivalents of NHS.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Linker:
-
Dissolve this compound in the reaction buffer.
-
Add the activated payload solution to the linker solution. A typical molar ratio is 1:1.2 (linker:activated payload).
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Quenching:
-
Add a quenching reagent to consume any unreacted NHS-activated payload.
-
-
Purification:
-
Purify the resulting aldehyde-functionalized payload-linker conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Protocol 2: ADC Synthesis via Reductive Amination
This protocol outlines the conjugation of the aldehyde-functionalized payload-linker to a monoclonal antibody through reductive amination of lysine residues.
Materials:
-
Aldehyde-functionalized payload-linker conjugate
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN))
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))[7]
-
Reaction buffer (e.g., phosphate buffer, pH 6.0-7.0)
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into the reaction buffer. The antibody concentration should typically be between 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the aldehyde-functionalized payload-linker to the antibody solution. The molar excess of the payload-linker will influence the final drug-to-antibody ratio (DAR). A starting point could be a 5-10 fold molar excess.
-
Gently mix the solution and allow it to react for 1-2 hours at room temperature.
-
Add 20-50 equivalents of sodium cyanoborohydride.
-
Incubate the reaction at 4°C for 16-24 hours.
-
-
Purification:
-
Remove unconjugated payload-linker and other small molecules by SEC or TFF.[7]
-
Concentrate the purified ADC to the desired concentration.
-
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the ADC's potency in a cancer cell line expressing the target antigen using a standard MTT assay.
Materials:
-
Target antigen-expressing cancer cell line
-
Appropriate cell culture medium and supplements
-
ADC of interest
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable curve-fitting software.
-
Data Presentation
Table 1: Payload-Linker Conjugation Results
| Payload | Linker | Molar Ratio (Payload:Linker) | Reaction Time (h) | Yield (%) | Purity (%) |
| e.g., MMAE-COOH | This compound | ||||
| e.g., DM1-COOH | This compound |
Table 2: ADC Synthesis and Characterization
| ADC Name | Molar Ratio (Linker-Payload:mAb) | Average DAR | % Monomer | % Aggregate |
| e.g., Anti-Her2-PEG11-MMAE | ||||
| e.g., Anti-CD22-PEG11-DM1 |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC | IC50 (nM) |
| e.g., SK-BR-3 | HER2 | e.g., Anti-Her2-PEG11-MMAE | |
| e.g., Ramos | CD22 | e.g., Anti-CD22-PEG11-DM1 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ADC internalization and non-cleavable payload release.
Caption: Intrinsic apoptosis pathway induced by cytotoxic payloads.
Caption: Experimental workflow for ADC synthesis and characterization.
Mechanism of Action of Common Payloads
ADCs developed with non-cleavable linkers like this compound rely on the complete degradation of the antibody within the lysosome to release the payload, which is still attached to the linker and a single amino acid residue.[9] The efficacy of such ADCs is therefore dependent on the potent cytotoxicity of the released payload-linker-amino acid complex.
Commonly used payloads for non-cleavable linkers include derivatives of auristatins (like MMAE) and maytansinoids (like DM1).
-
Auristatins (e.g., MMAE): These are potent antimitotic agents that disrupt microtubule dynamics. Upon release into the cytoplasm, they bind to tubulin, inhibiting its polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]
-
Maytansinoids (e.g., DM1): These are also microtubule-targeting agents. They bind to tubulin and inhibit microtubule assembly, leading to mitotic arrest and apoptosis.[9][11][12][13] The released maytansinoid metabolites from ADCs are potent microtubule poisons.[9][11]
Conclusion
The this compound linker offers a valuable tool for the development of non-cleavable ADCs. Its PEG spacer is designed to confer favorable physicochemical properties to the resulting conjugate. The protocols and information provided herein serve as a guide for researchers to synthesize, purify, and characterize ADCs using this linker, and to evaluate their in vitro efficacy. Further optimization of reaction conditions and in-depth characterization will be essential for the successful development of novel ADC therapeutics.
References
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. lonza.com [lonza.com]
- 8. agilent.com [agilent.com]
- 9. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 11. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the bioconjugation of Ald-Ph-amido-PEG11-C2-NH2, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker possesses a terminal aldehyde group and a primary amine, allowing for versatile conjugation strategies.
Introduction
This compound is a non-cleavable linker that provides a hydrophilic polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and stability of the resulting conjugate, while the linker's bifunctional nature allows for the covalent attachment of two different molecules, such as an antibody and a cytotoxic payload.[1][2][3][4] The primary conjugation reactions involve the aldehyde group reacting with an amine-containing molecule via reductive amination, and the amine group reacting with an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester.
Conjugation Strategies
The bifunctional nature of this compound allows for two primary conjugation strategies:
-
Conjugation via the Aldehyde Group: The benzaldehyde group can react with a primary amine on a target molecule (e.g., the lysine residues of an antibody or the N-terminus of a peptide) to form a Schiff base, which is then reduced to a stable secondary amine linkage. This process is known as reductive amination.[5]
-
Conjugation via the Amine Group: The terminal primary amine can react with various amine-reactive functional groups, such as NHS esters, to form a stable amide bond.[6][7]
Protocol 1: Conjugation via the Aldehyde Group (Reductive Amination)
This protocol describes the conjugation of the aldehyde group of this compound to an amine-containing molecule, such as a protein or peptide.
Experimental Workflow
Caption: Workflow for conjugating this compound via its aldehyde group.
Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.5 | The optimal pH for reductive amination can vary. A slightly alkaline pH (8.0-9.5) often improves the efficiency of Schiff base formation with protein amines. |
| Buffer | Phosphate-buffered saline (PBS), Borate buffer, or Carbonate-bicarbonate buffer | Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction. |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | NaBH3CN is preferred as it selectively reduces the imine (Schiff base) in the presence of the aldehyde. |
| Temperature | Room Temperature or 37°C | Incubation at 37°C can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | The optimal time depends on the reactivity of the components. |
| Molar Ratio | 10-50 fold molar excess of the linker to the amine-containing molecule | The optimal ratio should be determined empirically to achieve the desired degree of labeling. |
Detailed Protocol
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10-50 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein/peptide solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.
-
Gently mix the reaction solution.
-
Add a freshly prepared solution of sodium cyanoborohydride (NaBH3CN) to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 4-24 hours or at 37°C for 2-4 hours with gentle stirring.
-
-
Purification:
-
(Optional) Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted aldehyde groups.
-
Remove excess, unreacted linker and reducing agent by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Protocol 2: Conjugation via the Amine Group
This protocol describes the conjugation of the primary amine group of this compound to a molecule containing an amine-reactive group, such as an NHS ester.
Experimental Workflow
Caption: Workflow for conjugating this compound via its amine group.
Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | A slightly alkaline pH is optimal for the reaction between an NHS ester and a primary amine. |
| Buffer | Phosphate-buffered saline (PBS), Borate buffer, or HEPES buffer | Avoid buffers containing primary amines. |
| Solvent | Aqueous buffer, potentially with a small amount of aprotic organic solvent (e.g., DMSO, DMF) | The NHS ester is often dissolved in an organic solvent before being added to the aqueous reaction mixture. |
| Temperature | Room Temperature or 4°C | The reaction is typically performed at room temperature. Lower temperatures can be used to slow down the hydrolysis of the NHS ester. |
| Reaction Time | 0.5 - 4 hours | The optimal time depends on the reactivity of the NHS ester. |
| Molar Ratio | 1-5 fold molar excess of the NHS ester to the linker | The optimal ratio should be determined empirically. |
Detailed Protocol
-
Preparation of Reagents:
-
Dissolve this compound in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).
-
Immediately before use, dissolve the NHS ester-containing molecule in a water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the solution of this compound. Ensure the final concentration of the organic solvent is low to prevent precipitation.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours.
-
-
Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris-HCl or glycine) to consume any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, depending on the properties of the final product.
-
Application in Antibody-Drug Conjugate (ADC) Development
A primary application of this linker is in the construction of ADCs. In a typical scenario, the aldehyde end of the linker is first conjugated to a cytotoxic drug that has a primary amine. Subsequently, the amine end of the linker-drug conjugate is reacted with an activated carboxyl group on an antibody. Alternatively, the linker can be first attached to the antibody via its amine group, followed by conjugation of the drug to the aldehyde group. The PEG spacer in the linker can improve the pharmacokinetic properties of the resulting ADC.[1][2][3][4]
General Mechanism of Action for an ADC
The ultimate goal of using this linker in an ADC is to deliver a cytotoxic payload to a target cell, typically a cancer cell. The general mechanism is as follows:
References
- 1. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the payload, is a critical component that significantly influences the efficacy, stability, and safety of the ADC. Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable linker featuring a polyethylene glycol (PEG) spacer, designed to offer a balance of hydrophilicity, stability, and controlled payload delivery.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs. It covers the conjugation of payloads to the linker, the subsequent conjugation to a monoclonal antibody via reductive amination, and methods for the characterization and evaluation of the resulting ADC.
Linker Characteristics
This compound is a heterobifunctional linker with two key reactive groups:
-
Amine (NH2) group: Allows for the covalent attachment of a cytotoxic payload that has a compatible functional group (e.g., a carboxylic acid that can be activated to form an amide bond).
-
Aldehyde (Ald) group: Enables site-specific or non-site-specific conjugation to the monoclonal antibody through reaction with primary amines (e.g., the epsilon-amine of lysine residues) via reductive amination.
The 11-unit PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[1][2][3] As a non-cleavable linker, the payload is released upon the complete degradation of the antibody within the lysosome of the target cell.[4][5] This mechanism of action can lead to increased plasma stability and a more favorable safety profile compared to some cleavable linkers.[4]
Data Presentation: Quantitative Overview of ADCs with Non-Cleavable PEG Linkers
While specific data for the this compound linker is not extensively available in the public domain, the following tables present representative quantitative data for ADCs constructed with analogous non-cleavable PEG linkers. This data provides a benchmark for expected performance.
Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Method | Typical Conjugation Efficiency (%) | Average DAR | Reference |
| Aldehyde-PEG-Maleimide | Reductive Amination / Thiol-Maleimide | > 90 | 3.5 - 4.0 | [6] |
| NHS-PEG-Maleimide | Amine-NHS / Thiol-Maleimide | > 95 | ~4.0 | [7] |
| Non-cleavable PEG6 | Site-specific enzymatic | Not Reported | 2.0 | [8] |
Table 2: Representative In Vitro Cytotoxicity Data
| Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| MMAF | Non-cleavable (mc) | Various | 0.1 - 10 | [9] |
| MMAD | Non-cleavable Amino-PEG6 | BxPC3 | 0.3 | [8] |
| DM1 | Non-cleavable (SMCC) | SK-BR-3 | 0.026 | [4] |
Table 3: Representative In Vivo Efficacy Data
| ADC Target | Payload | Linker Type | Xenograft Model | Outcome | Reference |
| CD30 | MMAE | Cleavable (vc) | L540cy Hodgkin | Tumor regression | [10] |
| HER2 | DM1 | Non-cleavable (SMCC) | KPL-4 Breast Cancer | Tumor growth inhibition | [4] |
| MUC16 | MMAF | Non-cleavable (mc) | Ovarian Cancer | Tumor growth inhibition | [11] |
Experimental Protocols
Protocol 1: Payload Attachment to this compound
This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the linker via amide bond formation.
Materials:
-
This compound
-
Payload with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Payload: Dissolve the payload and NHS/HOBt (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 equivalents) and stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
-
Conjugation: In a separate flask, dissolve this compound (1 equivalent) and TEA/DIPEA (2 equivalents) in anhydrous DMF.
-
Add the activated payload solution to the linker solution and stir the reaction overnight at room temperature.
-
Purification: Monitor the reaction by HPLC. Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Conjugation of Payload-Linker to Monoclonal Antibody via Reductive Amination
This protocol details the conjugation of the aldehyde-functionalized payload-linker to the primary amines of a monoclonal antibody.
Materials:
-
Payload-Ald-Ph-amido-PEG11-C2 conjugate
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium cyanoborohydride (NaCNBH3) solution (freshly prepared)[12]
-
Size-Exclusion Chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Antibody Preparation: Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.0). Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation Reaction: Add the Payload-Ald-Ph-amido-PEG11-C2 conjugate to the antibody solution at a desired molar excess (e.g., 5-10 fold).
-
Add freshly prepared sodium cyanoborohydride solution to a final concentration of approximately 20 mM.[12]
-
Incubate the reaction mixture at room temperature for 16-24 hours with gentle mixing.
-
Purification: Remove unreacted payload-linker and other small molecules by size-exclusion chromatography (SEC).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or LC-MS.[]
-
Aggregation: Assess the level of aggregation by SEC.
-
Purity: Analyze the purity of the ADC by SDS-PAGE.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic potential of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line and appropriate culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Visualizations
Caption: Experimental workflow for the development and evaluation of an ADC using this compound.
Caption: Mechanism of action for an ADC with a non-cleavable linker and an auristatin payload.
Caption: Signaling pathway of auristatin-based payloads, such as MMAF, leading to apoptosis.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. debiopharm.com [debiopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 16. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Ald-Ph-amido-PEG11-C2-NH2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Antibody-Drug Conjugates (ADCs) synthesized using the non-cleavable Ald-Ph-amido-PEG11-C2-NH2 linker. This linker incorporates a polyethylene glycol (PEG) chain to enhance the hydrophilicity of the ADC, which can lead to improved stability, reduced aggregation, and favorable pharmacokinetic properties.
The analytical methods detailed herein are crucial for determining the critical quality attributes (CQAs) of ADCs, ensuring their safety, efficacy, and batch-to-batch consistency. These techniques include methods to determine the drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation and fragmentation), and purity.
General Analytical Strategy
A multi-faceted analytical approach is required to fully characterize the complex nature of ADCs. The following diagram outlines a typical workflow for the analytical characterization of an this compound ADC.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The average number of drug molecules conjugated to an antibody (DAR) and the distribution of different drug-loaded species are critical parameters that influence the ADC's efficacy and safety. Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are the primary techniques for this analysis.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[1] The conjugation of a drug-linker to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[2] The this compound linker, being hydrophilic, will still result in an increase in overall hydrophobicity upon conjugation with a cytotoxic payload, though potentially to a lesser extent than more hydrophobic linkers.
-
Instrumentation:
-
A biocompatible HPLC system with a UV detector. An iron-free system is recommended to prevent corrosion from high-salt mobile phases.[3]
-
HIC column (e.g., TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
Note: The addition of a small percentage of organic solvent (e.g., 5-15% isopropanol) to Mobile Phase B may be necessary to improve peak shape and recovery of highly hydrophobic ADC species.[]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm and at the drug's absorbance maximum (if applicable).
-
Injection Volume: 10 - 50 µg of ADC sample.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 15.2 |
| DAR2 | 12.1 | 35.8 |
| DAR4 | 15.3 | 30.5 |
| DAR6 | 17.9 | 15.3 |
| DAR8 | 19.8 | 3.2 |
| Average DAR | - | 3.5 |
Note: Retention times are illustrative and will vary based on the specific ADC, column, and HPLC system.
Mass Spectrometry (MS)
Intact mass analysis by MS provides a direct measurement of the molecular weights of the different ADC species, confirming the drug load and allowing for the calculation of the average DAR.[5][6] Both denaturing (reversed-phase) and native mass spectrometry can be employed.
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
UPLC/HPLC system.
-
-
Chromatography (Reversed-Phase):
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from ~20% to 50% Mobile Phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 60 - 80 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Range: m/z 1000 - 4000.
-
Source Conditions: Optimized for intact protein analysis.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
| Species | Observed Mass (Da) | Calculated Mass (Da) | Drug Load |
| Unconjugated mAb | 148,050 | 148,050 | 0 |
| ADC DAR2 | 150,200 | 150,202 | 2 |
| ADC DAR4 | 152,355 | 152,354 | 4 |
| ADC DAR6 | 154,508 | 154,506 | 6 |
| ADC DAR8 | 156,662 | 156,658 | 8 |
Note: Masses are illustrative and depend on the specific antibody, drug, and linker.
Size Variant Analysis
Size exclusion chromatography (SEC) is the standard method for quantifying aggregates and fragments in ADC preparations.[7][8] The hydrophilic PEG11 linker in the this compound is expected to help mitigate aggregation.[9]
Experimental Protocol: SEC for Aggregate and Fragment Analysis
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
SEC column (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).
-
-
Mobile Phase:
-
Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0.
-
Note: For some ADCs, the addition of an organic modifier (e.g., 15% isopropanol) may be needed to reduce non-specific interactions with the column stationary phase, although the PEG linker should minimize this.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (for standard HPLC columns).
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 - 50 µg of ADC sample.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregate | 8.2 | 1.5 | ≤ 5% |
| Monomer | 10.5 | 98.0 | ≥ 95% |
| Fragment | 12.8 | 0.5 | ≤ 1% |
Note: Retention times are illustrative and depend on the column and system.
Purity and Heterogeneity Analysis
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS) is a high-resolution technique used to assess the purity and heterogeneity of ADCs under both non-reducing and reducing conditions.[10]
Experimental Protocol: CE-SDS Analysis
-
Instrumentation:
-
Capillary electrophoresis system with a UV or photodiode array detector.
-
Bare-fused silica capillary.
-
-
Sample Preparation:
-
Non-reduced: Denature the ADC sample in SDS sample buffer containing iodoacetamide (IAM) to prevent disulfide scrambling.
-
Reduced: Denature the ADC sample in SDS sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
-
Electrophoresis Conditions:
-
Separation Buffer: SDS-containing gel buffer.
-
Voltage: Constant voltage (e.g., 15 kV, reverse polarity).
-
Temperature: 20 - 25 °C.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Non-reduced: Determine the percentage of intact ADC and any fragments or impurities.
-
Reduced: Determine the relative abundance of heavy chain (HC) and light chain (LC) species, including their conjugated forms (e.g., LC, LC-Drug, HC, HC-Drug1, HC-Drug2, HC-Drug3).
-
| Peak ID | Migration Time (min) | Corrected Peak Area (%) |
| Non-glycosylated HC | 8.5 | 5.2 |
| Light Chain (LC) | 9.1 | 24.8 |
| LC + 1 Drug | 9.4 | 2.1 |
| Glycosylated HC | 10.2 | 45.3 |
| Glycosylated HC + 1 Drug | 10.6 | 15.1 |
| Glycosylated HC + 2 Drugs | 11.0 | 7.5 |
Note: Migration times are illustrative.
Summary of Analytical Techniques and Key Readouts
| Analytical Technique | Key Parameters Measured |
| Hydrophobic Interaction Chromatography (HIC) | Average Drug-to-Antibody Ratio (DAR), Drug Load Distribution |
| Mass Spectrometry (MS) | Intact Mass of ADC species, Confirmation of Drug Load, Average DAR |
| Size Exclusion Chromatography (SEC) | Percentage of Aggregates, Monomer, and Fragments |
| Capillary Electrophoresis (CE-SDS) | Purity, Heterogeneity, Abundance of Heavy and Light Chain species (reduced and non-reduced) |
Disclaimer: The experimental protocols and representative data provided in this document are intended as general guidelines. Optimization of these methods will be required for the specific this compound ADC being characterized, taking into account the properties of the monoclonal antibody, the cytotoxic payload, and the final ADC construct.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. enovatia.com [enovatia.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation Using Ald-Ph-amido-PEG11-C2-NH2 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic's efficacy, safety, and pharmacokinetics.[1] Accurate and reproducible determination of the DAR is therefore essential during ADC development and for quality control.
This document provides detailed application notes and protocols for the determination of the DAR of an ADC synthesized using the non-cleavable linker, Ald-Ph-amido-PEG11-C2-NH2. This linker contains a terminal aldehyde group for conjugation to the antibody and an amine group for attachment of the cytotoxic payload. The eleven-unit polyethylene glycol (PEG) spacer enhances solubility and can reduce aggregation.[1]
The primary methods for DAR determination discussed herein are Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Conjugation of this compound to an Antibody
The this compound linker is typically supplied with a reactive group on the amine terminus (e.g., an NHS ester) for conjugation to the payload. The aldehyde group on the phenyl ring is then used for conjugation to the antibody. This is often achieved through reductive amination with lysine residues on the antibody surface.
Alternatively, site-specific conjugation can be achieved by introducing an aldehyde tag onto the antibody enzymatically. The formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within an engineered consensus sequence into a formylglycine (fGly) residue, which contains a reactive aldehyde.[4]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates ADC species based on differences in their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DAR values (DAR0, DAR1, DAR2, etc.).[3][5]
Materials:
-
ADC sample conjugated with this compound-payload
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Bio-inert HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Unconjugated antibody (for reference)
Protocol:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample and the unconjugated antibody reference to a final concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-50 µL of the prepared sample onto the column.
-
Chromatographic Separation: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) at a flow rate of 0.5-1.0 mL/min.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species (the unconjugated antibody will have the lowest retention time, and retention time will increase with the number of conjugated drugs).
-
Integrate the peak area for each DAR species.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100 [6]
-
LC-MS for DAR Determination
LC-MS provides a direct measurement of the mass of the intact ADC, allowing for the unambiguous identification of different drug-loaded species and the calculation of the average DAR.[2] For ADCs with non-cleavable linkers like this compound, analysis of the intact or subunit (reduced) ADC is common.
Materials:
-
ADC sample conjugated with this compound-payload
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for protein analysis (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Optional) Reducing agent (e.g., DTT or TCEP) for subunit analysis
-
(Optional) Deglycosylating enzyme (e.g., PNGase F)
Protocol:
-
Sample Preparation (Intact ADC):
-
Dilute the ADC sample to a final concentration of 0.1-1 mg/mL in a suitable buffer (e.g., PBS or water).
-
(Optional) For deglycosylation, incubate the ADC with PNGase F according to the manufacturer's protocol to reduce heterogeneity.[7]
-
-
Sample Preparation (Reduced ADC):
-
To analyze the light and heavy chains separately, reduce the interchain disulfide bonds.
-
Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes.
-
-
LC Separation:
-
Equilibrate the reversed-phase column with a low percentage of Mobile Phase B.
-
Inject the prepared sample.
-
Elute the ADC species using a gradient of increasing Mobile Phase B.
-
-
MS Data Acquisition:
-
Acquire mass spectra in positive ion mode over an appropriate m/z range for the intact or reduced ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the mass peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species. For reduced ADCs, the DAR can be calculated using the following formula, considering the distribution on both light and heavy chains:
Average DAR = 2 × (Σ Weighted Peak Area of Heavy Chain + Σ Weighted Peak Area of Light Chain) / 100 [8]
-
Data Presentation
Quantitative data from HIC-HPLC and LC-MS analyses should be summarized in clear and structured tables for easy comparison.
Table 1: HIC-HPLC Data for DAR Calculation
| DAR Species | Retention Time (min) | Peak Area | % of Total Area | Weighted Area (DAR x % Area) |
| DAR0 | 5.2 | 150,000 | 15 | 0 |
| DAR1 | 6.8 | 250,000 | 25 | 25 |
| DAR2 | 8.1 | 400,000 | 40 | 80 |
| DAR3 | 9.3 | 150,000 | 15 | 45 |
| DAR4 | 10.5 | 50,000 | 5 | 20 |
| Total | 1,000,000 | 100 | 170 | |
| Average DAR | 1.70 |
Table 2: LC-MS Data for Intact ADC DAR Calculation
| DAR Species | Observed Mass (Da) | Relative Abundance (%) | Weighted Abundance (DAR x % Abundance) |
| DAR0 | 148,000 | 12 | 0 |
| DAR1 | 148,850 | 28 | 28 |
| DAR2 | 149,700 | 42 | 84 |
| DAR3 | 150,550 | 15 | 45 |
| DAR4 | 151,400 | 3 | 12 |
| Total | 100 | 169 | |
| Average DAR | 1.69 |
Visualizations
Caption: Workflow for ADC conjugation and DAR determination.
Caption: Principle of HIC separation for ADCs.
Caption: LC-MS data analysis workflow for DAR calculation.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional linker molecule with significant applications in the field of targeted cancer therapy. Its structure comprises three key components: an aldehyde group (Ald-Ph), a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (NH2). This non-cleavable linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and has potential applications in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The PEG spacer enhances the solubility and stability of the resulting conjugate, contributing to improved pharmacokinetic properties.[4][][6] The terminal functional groups allow for the covalent attachment of a targeting moiety (e.g., a monoclonal antibody) and a therapeutic payload (e.g., a cytotoxic agent), enabling the targeted delivery of the payload to cancer cells.
Key Applications in Cancer Research
Antibody-Drug Conjugates (ADCs)
This compound is an ideal linker for the construction of ADCs. In a typical ADC, a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen is conjugated to a potent cytotoxic drug. This targeted delivery system minimizes systemic toxicity by concentrating the cytotoxic payload at the tumor site.[]
The aldehyde group of the linker can be conjugated to primary amines on the antibody, such as the ε-amino groups of lysine residues, through reductive amination. The terminal amine of the linker provides a reactive handle for the attachment of a cytotoxic payload that has a compatible functional group (e.g., a carboxylic acid activated as an NHS ester).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[7] A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The properties of the linker, such as its length and composition, are critical for the efficacy of the PROTAC.[8]
Physicochemical and Purity Data
The following table summarizes the typical physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C32H56N2O13 | [3] |
| Molecular Weight | 676.8 g/mol | [3] |
| CAS Number | 1337889-01-6 | [3] |
| Purity | >96% | [3] |
Illustrative Experimental Data for a Hypothetical ADC
To demonstrate the application of this compound, we present hypothetical data for an ADC constructed using this linker. In this example, a HER2-targeting antibody (e.g., Trastuzumab) is conjugated to a potent tubulin inhibitor payload (Payload-X-COOH, with an active carboxylic acid group).
Table 1: Characterization of Hypothetical Trastuzumab-Linker-Payload-X ADC
| Parameter | Value |
| Drug-to-Antibody Ratio (DAR) | 3.8 |
| Monomeric Purity (SEC-HPLC) | >98% |
| Antigen Binding Affinity (KD) | 1.2 nM |
| In vitro Cytotoxicity (IC50) in HER2+ Cells | 0.5 nM |
| In vitro Cytotoxicity (IC50) in HER2- Cells | >1000 nM |
Table 2: In Vivo Efficacy in a HER2+ Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-Linker-Payload-X | 5 | 95 |
| Trastuzumab-Linker-Payload-X | 10 | 99 (Tumor Regression) |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general method for conjugating a cytotoxic payload to an antibody using this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic payload with a carboxylic acid group (Payload-X-COOH)
-
N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable activating agents
-
Sodium cyanoborohydride (NaCNBH3)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Payload Activation: a. Dissolve Payload-X-COOH, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMSO to create an NHS ester of the payload. b. Allow the reaction to proceed for 4-6 hours at room temperature.
-
Linker-Payload Conjugation: a. Add the activated Payload-X-NHS ester solution to a solution of this compound in DMSO (1:1.1 molar ratio of payload to linker). b. Let the reaction proceed overnight at room temperature to form the Ald-Ph-amido-PEG11-C2-NH-Payload-X conjugate.
-
Antibody-Linker-Payload Conjugation (Reductive Amination): a. Exchange the antibody buffer to a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0). b. Add the Ald-Ph-amido-PEG11-C2-NH-Payload-X conjugate (in DMSO) to the antibody solution at a desired molar excess (e.g., 5-10 fold). The final concentration of DMSO should be kept below 10% (v/v). c. Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM. d. Incubate the reaction at 4°C for 24-48 hours.
-
Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other impurities. b. Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC). c. Assess the purity and aggregation of the ADC using SEC-HPLC. d. Confirm the integrity of the ADC by SDS-PAGE analysis.
Visualizations
Mechanism of Action of a Non-Cleavable ADC
Caption: General mechanism of action for an ADC with a non-cleavable linker.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of an ADC.
Chemical Conjugation Scheme
Caption: Reductive amination for ADC synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. purepeg.com [purepeg.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Ald-Ph-amido-PEG11-C2-NH2 for the Development of Targeted Imaging Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional linker molecule designed for the development of advanced bioconjugates, including targeted imaging probes. This linker features a terminal aldehyde group on a phenyl-amido moiety and a primary amine, separated by a hydrophilic 11-unit polyethylene glycol (PEG) chain. The aldehyde group provides a reactive handle for conjugation to molecules containing hydrazide or aminooxy functionalities, often found on imaging agents or drug payloads. The terminal amine allows for straightforward coupling to targeting ligands such as antibodies, peptides, or small molecules, typically via activated esters or other amine-reactive chemistries.
The inclusion of a PEG11 spacer enhances the solubility and in vivo pharmacokinetic properties of the resulting imaging probe.[1][2] PEGylation can improve stability, increase circulation time, and reduce immunogenicity, all of which are critical for the development of effective in vivo imaging agents.[1][2][3] This document provides detailed protocols and application notes for the use of this compound in the synthesis and characterization of a targeted fluorescent imaging probe.
Key Features of this compound
| Feature | Description | Reference |
| Molecular Formula | C32H56N2O13 | [4] |
| Molecular Weight | 676.8 g/mol | [4] |
| Purity | >96% | [4] |
| Functionality 1 | Aldehyde (-CHO) | Reacts with hydrazides and aminooxy groups to form hydrazones and oximes, respectively.[5][6][7] |
| Functionality 2 | Primary Amine (-NH2) | Enables conjugation to targeting moieties via amide bond formation. |
| Spacer | 11-unit PEG | Improves solubility, stability, and pharmacokinetic profile of the conjugate.[1][2][8][9] |
| Cleavability | Non-cleavable | Provides a stable linkage between the targeting ligand and the imaging agent.[10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of the linker to a monoclonal antibody (mAb) through the formation of a stable amide bond.
Materials:
-
Targeting Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS)
-
Ald-Ph-amido-PEG4-C2-NHS ester (as an example of an activated linker)
-
Anhydrous Dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
PBS, pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
Workflow Diagram:
Caption: Workflow for conjugating the linker to a monoclonal antibody.
Procedure:
-
Antibody Preparation:
-
Start with a solution of the mAb at a concentration of 2-10 mg/mL.
-
Perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5) using a desalting column to remove any primary amine-containing buffers.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of Ald-Ph-amido-PEG4-C2-NHS ester in anhydrous DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and DMF by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the purified mAb-linker conjugate.
-
-
Characterization:
-
Determine the concentration of the conjugated antibody using a BCA or Bradford assay.
-
Assess the degree of labeling (DOL), i.e., the number of linker molecules per antibody, using MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of a Hydrazide-Functionalized Fluorophore to the mAb-Linker Conjugate
This protocol details the attachment of a fluorescent imaging agent to the aldehyde group of the linker-modified antibody.
Materials:
-
mAb-Linker conjugate from Protocol 1
-
Hydrazide-functionalized fluorescent dye (e.g., Alexa Fluor 647 Hydrazide)
-
Aniline (catalyst)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Workflow Diagram:
Caption: Workflow for conjugating a hydrazide-fluorophore to the mAb-linker.
Procedure:
-
Reaction Setup:
-
To the purified mAb-linker conjugate in PBS (pH 7.4), add a 5 to 10-fold molar excess of the hydrazide-functionalized fluorescent dye.
-
Add aniline to a final concentration of 20-100 mM from a freshly prepared stock solution. Aniline acts as a catalyst for the hydrazone formation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final imaging probe conjugate using a size-exclusion chromatography (SEC) system to remove unreacted fluorophore and catalyst.
-
Monitor the elution profile by absorbance at 280 nm (for the antibody) and the excitation wavelength of the fluorophore.
-
-
Characterization:
-
Determine the final protein concentration.
-
Measure the absorbance of the fluorophore to calculate the dye-to-antibody ratio (DAR) using the Beer-Lambert law.
-
Analyze the purity and aggregation state of the final probe by SEC-HPLC.
-
Data Presentation
Table 1: Characterization of Intermediates and Final Imaging Probe
| Sample | Protein Conc. (mg/mL) | Linker DOL (Linkers/mAb) | Fluorophore DAR (Dyes/mAb) | Aggregation (%) |
| Native mAb | 5.0 | 0 | 0 | <1 |
| mAb-Linker | 4.8 | 3.2 | 0 | <1.5 |
| Final Imaging Probe | 4.5 | 3.2 | 2.9 | <2 |
Table 2: In Vitro Binding Affinity
| Conjugate | Target-Positive Cells (KD, nM) | Target-Negative Cells (KD, nM) |
| Native mAb | 1.5 | >1000 |
| Final Imaging Probe | 1.8 | >1000 |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a targeted imaging probe developed using this linker.
Caption: Mechanism of a targeted imaging probe binding and internalization.
Conclusion
This compound is a versatile and effective linker for the development of targeted imaging probes. Its defined length, hydrophilic PEG spacer, and dual functionalities allow for a controlled and robust conjugation strategy. The protocols outlined in this document provide a clear framework for synthesizing and characterizing imaging probes with enhanced properties, paving the way for more sensitive and specific diagnostic and research applications. Researchers should optimize the reaction conditions, such as molar ratios and incubation times, for their specific antibody and imaging agent to achieve the desired degree of labeling and preserve the biological activity of the targeting moiety.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 6. polysciences.com [polysciences.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Ald-Ph-amido-PEG11-C2-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Ald-Ph-amido-PEG11-C2-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a bifunctional polyethylene glycol (PEG) linker containing an aldehyde group and a primary amine group. The PEG component is hydrophilic and generally enhances the aqueous solubility of molecules it is conjugated to.[1][2][3][4] This linker is soluble in water and various organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6]
Q2: I am observing precipitation or aggregation when trying to dissolve the PEG linker. What are the possible causes?
Aggregation and precipitation of PEGylated compounds can be influenced by several factors:
-
High Concentration: Attempting to dissolve the compound at a concentration above its solubility limit can lead to precipitation.
-
Suboptimal pH: The pH of the solution can affect the charge of the terminal amine group, which in turn can influence solubility and aggregation.
-
Solvent Effects: While soluble in many solvents, the addition of the PEG linker, especially from a concentrated organic stock solution, into an aqueous buffer can cause precipitation if the final concentration of the organic solvent is too high.[7]
-
Intermolecular Cross-linking: As a bifunctional linker, at high concentrations, there is a risk of self-reaction or reaction with other molecules in the solution, leading to the formation of larger, insoluble aggregates.[7]
Q3: What are the recommended solvents for dissolving this compound?
It is recommended to first prepare a stock solution in a water-miscible organic solvent like DMSO or DMF.[8][9] This stock solution can then be added to an aqueous buffer. For many PEG reagents that are difficult to weigh and dispense due to being liquids or low-melting solids, creating a stock solution in DMSO or DMF is a standard procedure.[8][9]
Q4: How can I improve the solubility of my final conjugate?
The inherent hydrophilicity of the PEG linker is designed to improve the solubility of the conjugated molecule.[1][2][4] If you are still experiencing solubility issues with the final conjugate, consider the following:
-
Optimizing the Degree of PEGylation: Control the molar ratio of the PEG linker to your target molecule during the conjugation reaction. A higher degree of PEGylation can sometimes enhance solubility.
-
Purification: Ensure that all unreacted, potentially more hydrophobic starting materials are removed through appropriate purification methods like size-exclusion chromatography or dialysis.
-
Formulation: For final applications, consider formulating the conjugate in a buffer containing excipients that are known to enhance stability and prevent aggregation, such as arginine or non-ionic surfactants (e.g., Polysorbate 20).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the organic co-solvent (e.g., DMSO) is too high in the final solution. | Ensure the final concentration of the organic solvent is kept to a minimum, typically below 10%, to avoid precipitating the conjugate.[7] |
| The PEG conjugate has limited solubility in the chosen aqueous buffer. | Try a different buffer system or adjust the pH. For some PEGylated proteins, solubility is pH-dependent.[10] | |
| Cloudy or hazy solution | Formation of small aggregates. | Gently warm the solution (e.g., to 37°C) and vortex. If the solution does not clear, consider sonication. For long-term storage, filter the solution through a 0.22 µm filter. |
| The compound may have degraded. | Store the solid compound and stock solutions under the recommended conditions (typically at -20°C or -80°C, desiccated) to prevent degradation.[5][11] Avoid repeated freeze-thaw cycles.[6] | |
| Difficulty dissolving the solid compound | The compound is a low-melting solid or waxy in appearance. | Allow the vial to equilibrate to room temperature before opening to prevent moisture absorption. Prepare a stock solution in an anhydrous organic solvent like DMSO or DMF.[8][9] |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol is based on a method for a similar compound, Ald-Ph-amido-PEG4-C2-NHS ester, and can be adapted for this compound.[12]
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare Stock Solution: Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.[12]
-
Storage: Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[11]
Protocol for Preparing a Working Solution in an Aqueous Co-solvent System
This protocol aims to achieve a clear solution at a concentration of ≥ 5 mg/mL.[12]
-
Initial Dilution: In a sterile tube, add the required volume of your DMSO stock solution.
-
Addition of PEG300: Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300). Mix thoroughly.
-
Addition of Surfactant: Add 0.5 volumes of Tween-80 (e.g., 50 µL). Mix until the solution is homogeneous.
-
Final Dilution: Add 4.5 volumes of saline or your desired aqueous buffer (e.g., 450 µL) to reach the final desired concentration. Mix well.
Visual Guides
Caption: Workflow for dissolving this compound.
Caption: Key factors influencing the solubility of the conjugate.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Ald-PEG-amine | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. nanocs.net [nanocs.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Preventing Aggregation of ADCs with Ald-Ph-amido-PEG11-C2-NH2
Welcome to the technical support center for antibody-drug conjugates (ADCs) utilizing the Ald-Ph-amido-PEG11-C2-NH2 linker. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals mitigate ADC aggregation and ensure the stability and efficacy of their therapeutic candidates.
The this compound is a non-cleavable ADC linker containing a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1] The PEG chain is designed to increase the hydrophilicity of the ADC, shielding the hydrophobic payload and reducing the propensity for aggregation.[2][3][4] This guide will address common issues encountered during the conjugation, purification, and storage of ADCs synthesized with this linker.
Troubleshooting Guide
ADC aggregation is a common challenge that can impact product stability, efficacy, and safety.[5][6] The following table outlines common problems, their potential causes, and recommended solutions when working with the this compound linker.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of aggregates (>5%) immediately after conjugation reaction. | High Drug-to-Antibody Ratio (DAR): The conjugated payload increases the overall hydrophobicity of the antibody, promoting self-association.[7][] | - Optimize DAR: Aim for a lower, more balanced DAR (e.g., 2-4), which often provides a good balance of potency and stability. - Modify Payload: If possible, use a more hydrophilic variant of the payload.[] |
| Unfavorable Buffer Conditions: The reaction pH may be close to the antibody's isoelectric point (pI), reducing its solubility.[7] Organic co-solvents used to dissolve the linker-payload can also destabilize the antibody.[7][9] | - Buffer Screening: Screen a range of pH values (typically 6.0-8.0) and buffer types. Avoid the antibody's pI. - Minimize Co-solvent: Use the lowest effective concentration of organic co-solvent (e.g., DMSO, DMF). Add the payload-linker solution to the antibody solution slowly with gentle mixing.[7] | |
| Increased aggregation during purification (e.g., SEC, HIC). | Mobile Phase Mismatch: The purification buffer may differ significantly from the formulation buffer, altering protein-protein interactions.[10] | - Isocratic Elution: Use a mobile phase that is as close as possible to the final formulation buffer. - Formulation Excipients: Consider adding stabilizing excipients like arginine or polysorbate to the purification buffers. |
| Column Interactions: The ADC may be interacting non-specifically with the chromatography resin. | - Select Inert Columns: Use size-exclusion chromatography (SEC) columns specifically designed for low non-specific binding of hydrophobic proteins.[10][11] | |
| ADC aggregates over time during storage. | Inappropriate Storage Conditions: Repeated freeze-thaw cycles, elevated temperatures, or exposure to light can induce aggregation.[9][12] | - Optimize Formulation: Screen for optimal buffer pH, ionic strength, and stabilizing excipients (e.g., sucrose, polysorbate 80).[13] - Storage Protocol: Aliquot the ADC into single-use volumes to avoid freeze-thaw cycles. Store at the recommended temperature (e.g., -80°C for long-term, 2-8°C for short-term) and protect from light.[9] |
| Inconsistent results in cell-based or in vivo studies. | Presence of Soluble Aggregates: Soluble high molecular weight species can have altered pharmacokinetics and reduced efficacy or cause off-target toxicity.[13] | - Purification: Ensure the final ADC product is highly purified to remove aggregates using SEC.[13] - Quality Control: Routinely analyze ADC samples by SEC before use in any functional assay to confirm the monomeric state.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of the PEG11 spacer in the this compound linker?
A1: The polyethylene glycol (PEG) spacer serves two main purposes. First, it increases the overall hydrophilicity of the ADC, which helps to solubilize hydrophobic drug payloads and prevent aggregation.[2][] The PEG chain creates a "hydration shell" that masks the hydrophobic drug.[3] Second, it provides steric hindrance, physically separating the drug molecules on adjacent ADCs, which further reduces intermolecular interactions that can lead to aggregation.[2]
Q2: How does the drug-to-antibody ratio (DAR) influence aggregation?
A2: The DAR is a critical factor influencing ADC stability.[12] Each conjugated payload, especially if hydrophobic, increases the overall hydrophobicity of the antibody.[7][] Higher DAR values (e.g., >6) can create significant hydrophobic patches on the antibody surface, increasing the likelihood of aggregation and potentially leading to faster plasma clearance.[5] Optimizing for a moderate DAR of 2–4 often strikes a balance between potency and stability.
Q3: My payload-linker is poorly soluble in aqueous buffers. How can I perform the conjugation without causing the antibody to aggregate?
A3: This is a common challenge. The payload-linker should first be dissolved in a minimal amount of a compatible organic co-solvent like DMSO or DMF. This stock solution should then be added drop-wise to the antibody solution under gentle agitation. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <10% v/v) to avoid denaturing the antibody.[7]
Q4: What analytical techniques are essential for monitoring ADC aggregation?
A4: The industry standard for quantifying soluble aggregates is Size Exclusion Chromatography (SEC).[9][10][15] SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher molecular weight species.[10] Other useful orthogonal techniques include Dynamic Light Scattering (DLS) for detecting the presence of large aggregates and Analytical Ultracentrifugation (AUC) for a detailed view of the molecular weight distribution.[9]
Q5: Can the conjugation chemistry itself cause aggregation?
A5: Yes. The aldehyde group on the linker is typically reacted with a nucleophilic group on the antibody or payload, such as a hydrazide or an aminooxy group, to form a hydrazone or oxime bond, respectively.[][17] This reaction often requires specific pH conditions. If these conditions are near the antibody's isoelectric point, its solubility will be at a minimum, increasing the risk of aggregation.[7] Additionally, physical stresses like vigorous mixing or elevated temperatures during the reaction can also lead to antibody denaturation and aggregation.[9]
Experimental Protocols
Protocol 1: General ADC Conjugation via Aldehyde Linker
This protocol assumes the antibody has been pre-modified to contain an aldehyde group (e.g., via oxidation of carbohydrate domains) and the drug has been functionalized with an aminooxy or hydrazide handle.
-
Reagent Preparation:
-
Prepare the antibody in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0). The optimal pH should be determined empirically.
-
Dissolve the this compound-Drug construct in a minimal volume of an appropriate organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved linker-drug construct to the antibody solution at a specific molar excess (e.g., 5-10 fold excess over the antibody).
-
Add the linker-drug solution slowly while gently stirring the antibody solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) for a specified time (e.g., 2-16 hours). Protect from light if the payload is photosensitive.
-
-
Purification:
-
Remove unconjugated linker-drug and solvent using methods such as dialysis, tangential flow filtration (TFF), or desalting columns.
-
Purify the ADC and remove aggregates using Size Exclusion Chromatography (SEC).
-
Protocol 2: Quantification of ADC Aggregates by SEC-HPLC
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[10]
-
Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, 200 mM NaCl, pH 7.0. The mobile phase should be optimized to prevent on-column interactions.[10]
-
-
Sample Analysis:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[12]
-
Injection: Inject 10-20 µL of the sample.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation: % Aggregation = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100.
-
Quantitative Data Summary
The following table summarizes representative data on how different factors can influence ADC aggregation. (Note: This data is illustrative and based on general principles for PEGylated ADCs, as specific data for the this compound linker is not publicly available).
| Parameter Varied | Condition A | % Aggregation (A) | Condition B | % Aggregation (B) | Reference |
| Drug-to-Antibody Ratio (DAR) | DAR = 8 (High) | 15-25% | DAR = 4 (Low) | 2-5% | [3][5] |
| Formulation pH | pH 5.0 (Suboptimal) | 12% | pH 7.0 (Optimal) | 3% | [7] |
| Storage Temperature | 25°C for 1 week | 18% | 4°C for 1 week | 4% | [12] |
| Freeze-Thaw Cycles | 5 Cycles | 10% | 0 Cycles | 2% | [12] |
| Linker Type | Hydrophobic Linker | 9% | PEGylated Linker | <3% | [4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. books.rsc.org [books.rsc.org]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. pharmtech.com [pharmtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio with Ald-Ph-amido-PEG11-C2-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ald-Ph-amido-PEG11-C2-NH2 for the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] It features a terminal aldehyde group for conjugation to a drug molecule and a terminal amine group for conjugation to an antibody. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting ADC.[2]
Q2: What is the mechanism of conjugation for this linker?
The aldehyde group on the linker can react with a primary amine on a drug molecule to form a Schiff base, which can then be reduced to a stable secondary amine. The amine group on the other end of the linker can be conjugated to the antibody, typically through activated carboxylic acid groups on the antibody's surface (e.g., on glutamate or aspartate residues) via amide bond formation. Alternatively, the antibody's glycans can be oxidized to generate aldehyde groups that react with the linker's amine.[3]
Q3: What are the storage recommendations for this compound?
It is recommended to store this compound at -20°C for short-term storage and at -80°C for long-term storage to prevent degradation.[4][5]
Q4: What are the advantages of using a PEGylated linker in ADC development?
PEG linkers offer several advantages, including:
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drug payloads.[2][6]
-
Enhanced Stability: PEG can protect the ADC from enzymatic degradation, potentially increasing its plasma half-life.[6]
-
Reduced Immunogenicity: The PEG chain can shield the ADC from the immune system, reducing the potential for an immune response.[6]
Q5: Is this compound a cleavable or non-cleavable linker?
This compound is a non-cleavable linker.[1] This means that the drug is released through the degradation of the antibody backbone within the target cell, which can offer greater stability in circulation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient Schiff base formation between the linker and drug. | - Ensure the drug has an accessible primary amine. - Optimize the reaction pH (typically slightly acidic, pH 6.0-6.5, to facilitate Schiff base formation). - Increase the molar excess of the linker-drug conjugate to the antibody. |
| Incomplete reduction of the Schiff base. | - Use a fresh solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN). - Optimize the concentration of the reducing agent and the reaction time. | |
| Inefficient conjugation of the linker-drug to the antibody. | - Ensure proper activation of the antibody's carboxyl groups (if using amide coupling). - Optimize the reaction pH for amide bond formation (typically pH 7.0-8.0). - Increase the reaction time or temperature within the antibody's stability limits. | |
| High Drug-to-Antibody Ratio (DAR) | Excessive molar ratio of linker-drug to antibody. | - Reduce the molar excess of the linker-drug conjugate in the reaction. |
| Non-specific binding of the linker-drug to the antibody. | - Optimize the buffer conditions, including ionic strength, to minimize non-specific interactions. - Purify the ADC using methods that separate based on hydrophobicity, such as Hydrophobic Interaction Chromatography (HIC). | |
| Antibody Aggregation | High DAR leading to increased hydrophobicity. | - Aim for a lower, more homogenous DAR.[8] - Include aggregation inhibitors, such as arginine or polysorbate 80, in the formulation buffer. |
| Unfavorable buffer conditions (pH, ionic strength). | - Screen different buffer systems to find conditions that maintain antibody stability. - Perform a buffer exchange into a suitable formulation buffer immediately after purification. | |
| Poor ADC Recovery After Purification | Adsorption of the ADC to chromatography columns. | - Use biocompatible chromatography columns and systems. - For highly hydrophobic ADCs, consider using a mobile phase with a higher organic solvent concentration (for reverse-phase chromatography) or a lower salt concentration (for HIC). |
| Precipitation of the ADC during purification. | - Perform purification at a controlled temperature (e.g., 4°C). - Ensure the ADC is in a buffer that maintains its solubility throughout the purification process. |
Experimental Protocols
I. Preparation of the Linker-Drug Conjugate
-
Dissolve the Drug: Dissolve the drug molecule containing a primary amine in a suitable organic solvent (e.g., DMSO, DMF).
-
Dissolve the Linker: Dissolve this compound in the same organic solvent.
-
Schiff Base Formation: Mix the drug and linker solutions at a desired molar ratio (e.g., 1:1.2 drug to linker). Adjust the pH to 6.0-6.5 with a suitable buffer (e.g., MES). Incubate at room temperature for 1-2 hours.
-
Reduction: Add a fresh solution of sodium cyanoborohydride (NaBH3CN) to a final concentration of ~20 mM. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the linker-drug conjugate using reverse-phase HPLC to remove unreacted components.
-
Characterization: Confirm the identity and purity of the linker-drug conjugate using LC-MS.
II. Conjugation of Linker-Drug to Antibody
-
Antibody Preparation: Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.
-
Activation of Antibody Carboxyl Groups (if applicable): Add a 50-fold molar excess of EDC and a 100-fold molar excess of sulfo-NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the purified linker-drug conjugate to the activated antibody solution at a desired molar ratio (e.g., 1:5 antibody to linker-drug). Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
Purification: Purify the ADC using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) to remove unconjugated linker-drug, followed by Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.
-
Characterization:
-
DAR Determination: Determine the average DAR using UV-Vis spectroscopy or HIC analysis.
-
Aggregation Analysis: Assess the level of aggregation using SEC.
-
Purity Analysis: Evaluate the purity of the ADC using SDS-PAGE.
-
Quantitative Data
The following table provides an illustrative example of how varying reaction conditions can impact the Drug-to-Antibody Ratio (DAR) and the yield of the final ADC product. Note: This is a hypothetical data set for illustrative purposes.
| Experiment ID | Linker:Antibody Molar Ratio | Reaction pH | Reaction Time (hours) | Reaction Temperature (°C) | Average DAR | ADC Yield (%) |
| 1 | 3:1 | 7.4 | 2 | 25 | 2.1 | 85 |
| 2 | 5:1 | 7.4 | 2 | 25 | 3.8 | 82 |
| 3 | 10:1 | 7.4 | 2 | 25 | 5.6 | 75 |
| 4 | 5:1 | 6.5 | 2 | 25 | 3.2 | 78 |
| 5 | 5:1 | 8.0 | 2 | 25 | 4.1 | 80 |
| 6 | 5:1 | 7.4 | 4 | 25 | 4.5 | 79 |
| 7 | 5:1 | 7.4 | 2 | 4 | 3.5 | 88 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. m.youtube.com [m.youtube.com]
troubleshooting failed Ald-Ph-amido-PEG11-C2-NH2 conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG11-C2-NH2 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-cleavable linker containing an 11-unit polyethylene glycol (PEG) chain.[1][2] It is primarily used in the synthesis of antibody-drug conjugates (ADCs). The aldehyde group on the linker reacts with primary amines on proteins, peptides, or other molecules, while the terminal amine group can be used for further conjugation.
Q2: What is the reaction mechanism for conjugating this linker to a primary amine-containing molecule?
The conjugation reaction is a reductive amination . This is a two-step process:
-
Imine Formation: The aldehyde group of the linker reacts with a primary amine on the target molecule to form an intermediate imine. This reaction is reversible.[3]
-
Reduction: A reducing agent is then used to reduce the imine to a stable secondary amine bond.[3]
Q3: What are the benefits of using a PEG linker like this in bioconjugation?
PEGylation, the process of attaching PEG chains to molecules, can offer several advantages, including:
-
Increased half-life of the conjugated molecule in vivo.
-
Reduced immunogenicity of the therapeutic protein.[6]
Q4: Are there any potential downsides to PEGylation?
While generally considered safe, PEGylation can sometimes lead to:
-
The formation of anti-PEG antibodies, which can lead to faster clearance of the PEGylated molecule.[5][6]
-
A potential decrease in the biological activity of the conjugated molecule due to steric hindrance.[6]
Troubleshooting Guide for Failed Conjugation Reactions
Problem 1: Low or No Conjugation Product Observed
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Reaction pH | The formation of the imine intermediate is pH-dependent. For many reductive aminations, a slightly acidic pH (around 6-7) is optimal for imine formation. However, the subsequent reduction step may have different pH requirements depending on the reducing agent. Verify the optimal pH for both steps of your reaction. |
| Ineffective Reducing Agent | The chosen reducing agent may not be suitable for the reaction or may have degraded. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common choices for reductive amination as they are milder than sodium borohydride (NaBH4) and less likely to reduce the starting aldehyde.[3] Consider testing a fresh batch of reducing agent or trying an alternative. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the aldehyde linker.[7][8] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer. |
| Steric Hindrance | The primary amine on your target molecule may be sterically hindered, preventing efficient reaction with the linker. Consider optimizing the linker-to-protein molar ratio or exploring different reaction conditions (e.g., longer reaction time, elevated temperature). |
| Hydrolysis of the Linker | While generally stable, prolonged exposure to harsh conditions could potentially lead to degradation of the linker. Ensure proper storage of the linker at -20°C or -80°C as recommended.[9] |
Problem 2: Presence of Unreacted Starting Materials
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Imine Formation | As the imine formation is a reversible equilibrium reaction, it may not have proceeded to completion.[3] Consider removing water from the reaction mixture using molecular sieves to drive the equilibrium towards imine formation. |
| Insufficient Amount of Reducing Agent | An inadequate amount of reducing agent will lead to incomplete reduction of the imine intermediate. Ensure you are using the correct molar excess of the reducing agent as recommended in your protocol. |
| Reaction Time Too Short | The reaction may not have had enough time to go to completion. Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time. |
Problem 3: Multiple Conjugation Products or Aggregation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Multiple Reactive Amines on Target Molecule | If your target molecule has multiple accessible primary amines, you may get a heterogeneous mixture of conjugated products. If a specific site of conjugation is desired, protein engineering or the use of protecting groups may be necessary. |
| High Molar Ratio of Linker | Using a large excess of the linker can lead to multiple PEG chains being attached to a single molecule, which can sometimes cause aggregation. Optimize the molar ratio of linker to your target molecule to achieve the desired degree of labeling. |
| Inappropriate Solvent | The solvent used can influence the solubility of the reactants and products. Poor solubility can lead to aggregation. Ensure that all components are soluble in the chosen reaction buffer. |
Experimental Protocols
General Protocol for Reductive Amination
This is a general guideline and should be optimized for your specific application.
-
Dissolve the Target Molecule: Dissolve your primary amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Add the Linker: Add the this compound linker to the reaction mixture. A molar excess of the linker (e.g., 5-20 fold) is typically used.
-
Incubate for Imine Formation: Allow the reaction to proceed at room temperature for 1-2 hours to form the imine intermediate.
-
Add the Reducing Agent: Add a freshly prepared solution of the reducing agent (e.g., NaBH3CN) to the reaction mixture. A 10-50 fold molar excess over the linker is a common starting point.
-
Incubate for Reduction: Continue the reaction at room temperature or 4°C for 2-24 hours.
-
Quench the Reaction: Quench any remaining reducing agent by adding a suitable quenching solution (e.g., a Tris-based buffer).
-
Purify the Conjugate: Remove unreacted linker and reducing agent byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Analytical Characterization
The success of the conjugation reaction can be assessed using various analytical techniques:
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
| Size-Exclusion Chromatography (SEC-HPLC) | To separate the conjugated product from unreacted starting materials and aggregates.[10][11] |
| Mass Spectrometry (MS) | To confirm the identity and determine the exact mass of the conjugated product, which can be used to calculate the degree of labeling.[12] |
| Reverse-Phase HPLC (RP-HPLC) | Can be used to assess the purity of the conjugate and quantify the amount of unreacted starting materials. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for failed conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 6. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. enovatia.com [enovatia.com]
stability issues with Ald-Ph-amido-PEG11-C2-NH2 linkers in plasma
Welcome to the technical support center for the Ald-Ph-amido-PEG11-C2-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when using this linker in plasma during experimental studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the potential plasma stability issues with an Aldehyde-Phenyl-Amido-PEG linker?
The this compound is a non-cleavable linker. However, like all complex molecules, it can be subject to degradation in a complex biological matrix like plasma.[1] The primary theoretical points of instability are:
-
Amide Bond Hydrolysis: The amide bond connecting the phenyl group and the PEG chain can be susceptible to hydrolysis, a reaction where water breaks the bond.[2] This process can be catalyzed by enzymes present in plasma, such as proteases or esterases, which are known to cleave amide bonds.[3][4]
-
Aldehyde Reactivity: The terminal aldehyde group is an electrophilic functional group. It can react with nucleophilic groups on plasma proteins, most notably the primary amines on lysine residues of abundant proteins like albumin.[5][6] This can lead to the formation of a Schiff base (imine), creating an adduct between the linker-payload and a plasma protein.[6] While this reaction is often reversible, it can lead to off-target effects or altered pharmacokinetics.[7]
-
PEG Chain Issues: While generally considered stable and biocompatible, PEG linkers can sometimes face challenges such as inducing immunogenicity, leading to the formation of anti-PEG antibodies that can accelerate clearance.[8][9]
Q2: My analysis shows premature loss of payload from my Antibody-Drug Conjugate (ADC) in an in vitro plasma incubation assay. What is the likely cause?
Premature payload release from an ADC with a non-cleavable linker suggests a breakdown of the linker itself. For the this compound linker, the most probable cause is the enzymatic hydrolysis of the amide bond.
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze aliquots from your plasma stability assay over time.[10][11] This will allow you to quantify the decrease in the intact ADC and the appearance of free payload or linker-payload fragments.
-
Identify the Cleavage Site: Employ tandem mass spectrometry (MS/MS) to fragment the released species. This can help confirm if the cleavage is occurring at the amide bond.
-
Compare Across Species: Plasma composition, particularly enzymatic activity, can vary significantly between species (e.g., mouse, rat, human).[3][12] Running the stability assay in parallel with plasma from different species can indicate if a specific enzyme, more active in one species, is responsible. For example, some linkers are known to be sensitive to mouse carboxylesterase 1C (Ces1C) but are stable in human plasma.[12][13]
Q3: How do I perform a plasma stability assay to test my ADC?
Assessing the stability of an ADC in plasma is a critical step.[14] A standard in vitro protocol is outlined below.
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the rate of payload deconjugation in plasma over time.[7]
Materials:
-
Your ADC construct
-
Frozen plasma (e.g., human, mouse, rat) from a reputable supplier
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture materials (e.g., Protein A/G magnetic beads)
-
Wash and Elution buffers
-
Analytical system (preferably LC-MS)
Methodology:
-
Preparation: Thaw the plasma at 37°C. Spike your ADC into the plasma to a final concentration (e.g., 100-200 µg/mL).[7] Prepare a control sample by spiking the ADC into PBS.
-
Incubation: Incubate the plasma and control samples at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[7][11] Immediately freeze the aliquots at -80°C to halt any further reaction.
-
Sample Cleanup (Immunoaffinity Capture):
-
Thaw the aliquots for analysis.
-
To isolate the ADC from the complex plasma matrix, add the plasma aliquot to pre-washed immunoaffinity beads.[11][15]
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads multiple times with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).[15] Neutralize the eluate immediately.
-
-
Analysis (LC-MS):
-
Analyze the eluted samples using LC-MS to determine the Drug-to-Antibody Ratio (DAR) and quantify the amount of intact ADC.[16]
-
Separately, the plasma supernatant (after bead capture) can be analyzed to quantify any released payload.[17]
-
Compare the results from different time points to the T=0 sample to determine the rate of degradation or payload loss.
-
Below is a diagram illustrating the general workflow for this assay.
Q4: What do typical plasma stability data for non-cleavable linkers look like?
Quantitative data for the specific this compound linker is not widely available in public literature. However, we can review data from other non-cleavable and PEGylated linkers to establish a baseline for expected stability. High stability is characterized by minimal loss of intact ADC over several days in plasma.
Comparative Plasma Stability of Various Linker Chemistries
| Linker Type | Linker Example | Species | Assay Time | % Intact ADC / Stability Metric | Reference |
| Dipeptide (Cleavable) | Valine-Citrulline (vc) | Mouse | 24 hours | ~50% hydrolysis | [18] |
| Dipeptide (Cleavable) | Valine-Citrulline (vc) | Human | 24 hours | >90% stable | [19] |
| Dipeptide (Cleavable) | GGFG | Human, Mouse, Rat | 21 days | >98% stable (1-2% drug release) | [12] |
| Hydrazone (pH-Sensitive) | Acid-labile hydrazone | Human | 24 hours | Significantly less stable than vc-linkers | [19] |
| Amide (Non-cleavable) | Modified Amide Linker | Mouse | 24 hours | 93-97% stable | [18] |
| Thioether (Non-cleavable) | Maleimidocaproyl (mc) | In Vitro | - | Considered highly stable | [12] |
Note: This table summarizes representative data to illustrate the comparative stability of different linker classes. Actual results will vary based on the specific ADC, conjugation site, and experimental conditions.[20]
Q5: What are the potential degradation pathways for my linker in plasma?
Understanding the chemical reactions that can lead to linker degradation is key to troubleshooting instability. The two primary pathways for the this compound linker are enzymatic hydrolysis and reaction with plasma proteins.
References
- 1. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Bond Activation of Biological Molecules | MDPI [mdpi.com]
- 5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. DNA-protein crosslink formation by endogenous aldehydes and AP sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purifying Ald-Ph-amido-PEG11-C2-NH2 Conjugated Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG11-C2-NH2 conjugated antibodies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your antibody-drug conjugate (ADC).
Issue 1: Low Recovery of the Conjugated Antibody
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Non-specific binding to chromatography resin | The hydrophobicity of the PEG linker and the drug payload can lead to non-specific interactions. Consider using a milder purification method like Hydrophobic Interaction Chromatography (HIC) with a less hydrophobic resin or optimizing the salt concentration in your buffers.[][2] |
| Precipitation of the ADC during purification | The increased hydrophobicity from the linker and payload can cause aggregation and precipitation, especially at high concentrations.[3] To mitigate this, work with lower protein concentrations, consider adding stabilizing excipients to your buffers, and ensure your buffer pH is not close to the antibody's isoelectric point.[4][5] |
| Aggregation due to conjugation process | The conjugation reaction itself can sometimes induce aggregation. Analyze your crude conjugate by Size Exclusion Chromatography (SEC) to assess the level of aggregation before proceeding with large-scale purification.[][6] |
Issue 2: Presence of Unconjugated Antibody in the Final Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete conjugation reaction | Ensure optimal reaction conditions, including pH, temperature, and molar ratio of linker to antibody. Verify the reactivity of your this compound linker. |
| Inefficient purification method | Unconjugated antibodies may co-elute with the ADC. Ion-Exchange Chromatography (IEX) can be effective in separating species with different charge properties.[][7] HIC is also a powerful technique for separating based on the hydrophobicity added by the linker-payload.[2][8] |
Issue 3: High Levels of Free (Unconjugated) Linker-Payload
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Excess linker-payload used in the conjugation reaction | While a molar excess is often necessary, an excessive amount can complicate purification. Optimize the molar ratio to maximize conjugation efficiency while minimizing residual free linker-payload. |
| Inadequate removal during purification | Tangential Flow Filtration (TFF) or diafiltration is a highly effective and scalable method for removing small molecules like unconjugated linker-payloads from the much larger ADC.[6][9][10] SEC is also a suitable method for this separation.[][6] |
Issue 4: Product Heterogeneity (Variable Drug-to-Antibody Ratio - DAR)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Stochastic nature of the conjugation reaction | The this compound linker reacts with primary amines (like lysine residues) on the antibody, which can lead to a heterogeneous mixture of ADCs with different DARs.[11] |
| Purification method does not resolve different DAR species | HIC is the most common and effective method for separating ADCs based on their DAR values.[2][8][12] The addition of the hydrophobic linker-payload increases the retention of the ADC on the HIC column, allowing for the separation of different DAR species. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in purifying my this compound conjugated antibody?
A common initial purification step is a buffer exchange using TFF or diafiltration to remove excess unconjugated linker-payload and any organic solvents used in the conjugation reaction.[10][13] This prepares the sample for subsequent chromatographic steps.
Q2: Which chromatographic technique is best suited for purifying my PEGylated ADC?
Hydrophobic Interaction Chromatography (HIC) is often the most powerful technique for purifying ADCs, especially for resolving different DAR species.[2][8] The PEG11 linker, combined with the phenyl group and the drug, will significantly increase the hydrophobicity of the antibody, allowing for separation from the unconjugated antibody. Size Exclusion Chromatography (SEC) is useful for removing aggregates and residual free linker-payload.[][6] Ion-Exchange Chromatography (IEX) can also be employed to separate based on charge differences between the ADC and the native antibody.[][7]
Q3: How can I analyze the purity and DAR of my final product?
Several analytical techniques are essential for characterizing your ADC:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining the drug load distribution and calculating the average DAR.[8][12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used for DAR analysis, often after fragmenting the antibody.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR and can identify different ADC forms.[12][14]
-
Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation in the sample.[]
-
UV-Vis Spectroscopy: A relatively quick and simple method to estimate the average DAR, although it is less accurate than chromatographic methods.[12][14]
Q4: What impact does the PEG11 linker have on the purification process?
The polyethylene glycol (PEG) linker offers several benefits, such as increasing the solubility and stability of the ADC.[3][][16] However, it also presents purification challenges. The PEG chain increases the hydrodynamic radius of the antibody, which can affect its behavior on SEC columns.[] The overall hydrophilicity of PEG can be counteracted by the hydrophobicity of the phenyl group and the cytotoxic payload, making HIC a suitable purification method.[3][]
Experimental Protocols
1. General Purification Workflow
A typical purification workflow for an this compound conjugated antibody involves a multi-step process to remove impurities such as unconjugated antibody, free linker-payload, and aggregates.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. adcreview.com [adcreview.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 11. lonza.com [lonza.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. mycenax.com [mycenax.com]
- 14. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labinsights.nl [labinsights.nl]
Technical Support Center: Controlling Lysine Residue Reactivity with Ald-Ph-amido-PEG11-C2-NH2
Welcome to the technical support center for Ald-Ph-amido-PEG11-C2-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this ADC linker for controlled lysine conjugation. Here you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] It features a terminal aldehyde group that selectively reacts with amine groups on proteins, a flexible 11-unit polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetics, and a terminal amine group for further modification if required. Its primary application is the covalent attachment of therapeutic payloads to lysine residues on antibodies or other proteins.
Q2: How does the aldehyde group react with lysine residues?
A2: The aldehyde group reacts with the primary amine of a lysine residue (or the N-terminal alpha-amine) via a two-step process called reductive amination. First, the aldehyde and amine form a reversible Schiff base (imine).[2][3] This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable, irreversible secondary amine bond.[3][4][5]
Q3: How can I control the selectivity between N-terminal and lysine residue conjugation?
A3: Selectivity is primarily controlled by adjusting the reaction pH. The N-terminal α-amino group typically has a lower pKa (around 7.6-8.0) compared to the ε-amino group of lysine residues (pKa around 10.0-10.2).[4][6] By performing the reaction at a slightly acidic pH (e.g., pH 5-7), the lysine amines are predominantly protonated and less reactive, favoring conjugation at the more nucleophilic N-terminus.[5][6][7]
Q4: What are the benefits of the PEG11 spacer in this linker?
A4: The polyethylene glycol (PEG) spacer offers several advantages for the resulting conjugate. It can enhance the solubility and stability of the ADC, prolong its circulation half-life by increasing its hydrodynamic radius, and shield it from proteolytic degradation and immunological recognition.[5][8][9][10]
Q5: What are the key parameters to optimize for a successful conjugation reaction?
A5: The key parameters to optimize include:
-
pH: As discussed, pH is critical for controlling selectivity.[2][5][11]
-
Molar Ratio: The ratio of linker to protein will influence the degree of PEGylation. A higher excess of the linker will generally lead to more lysine residues being modified.
-
Reducing Agent: The choice and concentration of the reducing agent are important. Sodium cyanoborohydride (NaBH₃CN) is commonly used as it is selective for the imine intermediate over the aldehyde.[3][12]
-
Reaction Time and Temperature: These parameters affect the reaction kinetics and should be optimized for each specific protein.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation | 1. Incorrect pH: The pH may be too low, causing protonation of the N-terminus, or too high, leading to side reactions.[2][11] 2. Inactive Reagents: The linker or reducing agent may have degraded. 3. Steric Hindrance: The target lysine residues may be inaccessible. | 1. Optimize pH: Perform a pH titration study (e.g., from pH 5.0 to 8.0) to find the optimal condition for your protein.[7] 2. Use Fresh Reagents: Prepare fresh solutions of the linker and reducing agent immediately before use. 3. Denaturation/Refolding: Consider partial denaturation of the protein to expose lysine residues, followed by refolding. |
| Low Yield of Desired Product | 1. Suboptimal Molar Ratio: The ratio of linker to protein may be too low. 2. Inefficient Reduction: The reducing agent concentration may be insufficient, or the reaction time may be too short.[13][14] 3. Precipitation: The protein or conjugate may be precipitating out of solution. | 1. Increase Molar Ratio: Incrementally increase the molar excess of the linker. 2. Optimize Reduction: Increase the concentration of the reducing agent and/or extend the reaction time. Monitor the reaction progress by SDS-PAGE or mass spectrometry. 3. Buffer Optimization: Test different buffer systems or add solubility-enhancing agents. |
| Multiple PEGylation Products (High Heterogeneity) | 1. High Molar Ratio: A large excess of the linker can lead to multiple lysine modifications. 2. Non-optimal pH: A pH that allows for reactivity at both the N-terminus and lysine residues can result in a heterogeneous mixture. | 1. Reduce Molar Ratio: Lower the molar excess of the linker to favor mono-conjugation. 2. Fine-tune pH: Narrow the pH range in your optimization to enhance selectivity for a specific site.[4] |
| Unreacted Linker Difficult to Remove | 1. Inefficient Purification: The chosen purification method may not be suitable for separating the unreacted linker from the conjugate. | 1. Size Exclusion Chromatography (SEC): This is effective for removing smaller molecules like the unreacted linker from the larger protein conjugate.[][16] 2. Ion Exchange Chromatography (IEX): This can separate species based on charge differences, which may be altered upon conjugation.[][17] 3. Dialysis/Ultrafiltration: These methods can also be used to remove small molecule impurities.[16] |
| Side Reactions Observed (e.g., Aldehyde Reduction) | 1. Non-selective Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde group of the linker directly.[14] | 1. Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the imine intermediate.[3] |
Experimental Protocols
General Protocol for Reductive Amination of a Protein with this compound
This protocol provides a starting point for the conjugation reaction. Optimization will be required for each specific protein.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM MES or phosphate buffer) at the desired pH (e.g., pH 6.0 for N-terminal selectivity).
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-50 mM).
-
Reducing Agent Preparation: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer (e.g., 200 mM).[5]
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution.
-
Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a set period (e.g., 2-24 hours), with gentle mixing.
-
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining aldehyde groups.
-
Purification: Purify the conjugate from unreacted linker, reducing agent, and other byproducts using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[][18]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.[8][19]
Visualizations
Caption: A typical experimental workflow for protein conjugation.
Caption: The chemical pathway for lysine modification.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated PEG Aldehyde for N-terminal PEGylation [jenkemusa.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-Cleavable ADC Linkers
Welcome to the technical support center for non-cleavable antibody-drug conjugate (ADC) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My non-cleavable ADC shows lower than expected in vitro cytotoxicity. What are the potential causes and how can I troubleshoot this?
A1: Lower than expected in vitro cytotoxicity is a common issue with non-cleavable ADCs and can stem from several factors related to their unique mechanism of action. Unlike cleavable linkers that release the payload in its free form, non-cleavable linkers release the payload attached to the linker and an amino acid residue after lysosomal degradation of the antibody.[1][2][3]
Troubleshooting Steps:
-
Confirm Target Antigen Expression and ADC Binding: Ensure the target cell line expresses sufficient levels of the target antigen.
-
Verify ADC Internalization: Non-cleavable ADCs are critically dependent on efficient internalization to reach the lysosome.[4][5]
-
Assess Lysosomal Degradation: The antibody component of the ADC must be fully degraded by lysosomal proteases to release the payload-linker-amino acid complex.[1][3][6]
-
Evaluate Payload Activity: The payload must remain active with the linker and an amino acid appendage. Some payloads are rendered inactive in this form.[3][6]
Below is a workflow to diagnose the issue:
References
- 1. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 2. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 4. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
Technical Support Center: Enhancing the Stability of ADCs with Ald-Ph-amido-PEG11-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of Antibody-Drug Conjugates (ADCs) synthesized using the Ald-Ph-amido-PEG11-C2-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability considerations?
This compound is a non-cleavable linker used in the synthesis of ADCs. It features a terminal aldehyde group for conjugation to an antibody, a phenyl-amido group, a polyethylene glycol (PEG) spacer with 11 ethylene glycol units, and a terminal amine for payload attachment. As a non-cleavable linker, the payload is released upon lysosomal degradation of the entire antibody-linker-drug conjugate.
The primary stability concerns for ADCs made with this linker are:
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation, which can impact efficacy and immunogenicity.[1][2] The PEG11 spacer is designed to improve hydrophilicity and mitigate this issue.
-
Linker-Payload Instability: While the amide bond is generally stable, it can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to premature payload release.
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: Inconsistent conjugation can lead to a mixture of ADC species with varying DARs, affecting the overall therapeutic window.
Q2: What are the likely degradation products of an ADC made with this compound?
The primary degradation pathways include:
-
Aggregation: Formation of high molecular weight species due to non-covalent interactions between ADC molecules.
-
Fragmentation: Cleavage of the antibody backbone, leading to lower molecular weight species.
-
Hydrolysis of the Phenyl-Amido Bond: This would result in the release of the PEG11-payload portion from the antibody. While generally stable, this bond can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The phenyl ring and other susceptible amino acid residues in the antibody can be oxidized, potentially affecting binding affinity and stability.
Q3: How does the PEG11 linker influence the stability and performance of the ADC?
The PEG11 linker plays a crucial role in the overall properties of the ADC:
-
Improved Hydrophilicity: The hydrophilic nature of the PEG chain helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the tendency for aggregation.[1][2][3]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and potentially increased tumor accumulation.[1][4]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]
Q4: What is the expected impact of the "Ald-Ph-amido" linkage on ADC stability?
The linkage is formed via a reaction between the aldehyde group on the linker and an amine group on the antibody (typically a lysine residue), followed by reduction to form a stable secondary amine. The phenyl-amido bond within the linker itself is generally stable under physiological conditions. However, its stability can be influenced by pH and enzymatic activity, although it is considered a non-cleavable linker in the context of ADC design, meaning it is not intentionally designed to be cleaved by specific enzymes in the target cell.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the development and characterization of ADCs using the this compound linker.
Issue 1: High Levels of Aggregation Observed by Size Exclusion Chromatography (SEC)
Possible Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic payload molecules per antibody increases the propensity for aggregation.
-
Inadequate Formulation: The buffer composition (pH, ionic strength, excipients) may not be optimal for maintaining ADC solubility.
-
Suboptimal Conjugation Conditions: The conjugation process itself can induce stress and lead to aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of ADC samples can induce aggregation.
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower, more homogeneous DAR during the conjugation reaction.
-
Formulation Screening: Screen a range of buffer conditions (pH 6.0-7.5) and excipients (e.g., polysorbate 20/80, sucrose, trehalose) to identify a formulation that minimizes aggregation.
-
Refine Conjugation Process: Optimize reaction parameters such as temperature, pH, and reaction time to minimize stress on the antibody.
-
Minimize Freeze-Thaw Cycles: Aliquot ADC samples after purification to avoid repeated freezing and thawing.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) between Batches
Possible Causes:
-
Variability in Reagent Quality: Inconsistent quality of the linker, payload, or antibody can lead to variable conjugation efficiency.
-
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can impact the extent of conjugation.
-
Inaccurate Quantification of Reactants: Errors in determining the concentration of the antibody or linker-payload can lead to inconsistent molar ratios in the reaction.
Troubleshooting Steps:
-
Quality Control of Reagents: Ensure consistent quality of all starting materials through appropriate analytical testing.
-
Standardize Reaction Protocol: Tightly control all reaction parameters and document them meticulously.
-
Accurate Concentration Determination: Use reliable methods (e.g., UV-Vis spectroscopy, amino acid analysis) to accurately determine the concentrations of the antibody and linker-payload.
Issue 3: Premature Payload Release Detected by Mass Spectrometry
Possible Causes:
-
Hydrolysis of the Phenyl-Amido Bond: Although generally stable, this bond can hydrolyze under certain conditions (e.g., low pH storage).
-
Instability of the Payload Itself: The cytotoxic drug may be unstable under the experimental or storage conditions.
Troubleshooting Steps:
-
pH Stability Study: Evaluate the stability of the ADC at different pH values to identify the optimal pH for storage.
-
Assess Payload Stability: Conduct stability studies on the free payload to understand its intrinsic stability.
-
Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C or -80°C for long-term storage) and protected from light.
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on ADC properties. While specific data for a PEG11 linker is limited, the trends observed with other PEG lengths can provide valuable insights.
Table 1: Impact of PEG Linker Length on ADC Aggregation (as measured by SEC)
| Linker | DAR | % Aggregates (Initial) | % Aggregates (After Stress*) |
| Short (e.g., PEG4) | 4 | 2.1% | 5.8% |
| Medium (e.g., PEG8) | 4 | 1.5% | 3.2% |
| Medium-Long (e.g., PEG12) | 4 | 1.2% | 2.5% |
| Long (e.g., PEG24) | 4 | 0.9% | 1.8% |
*Stress conditions may include elevated temperature (e.g., 40°C for 4 weeks) or multiple freeze-thaw cycles. Data is representative and compiled from various sources.[3]
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (in rodents)
| Linker | Half-life (t½) (hours) | Clearance (mL/hr/kg) |
| Short (e.g., PEG4) | ~100 | ~0.5 |
| Medium (e.g., PEG8) | ~150 | ~0.3 |
| Medium-Long (e.g., PEG12) | ~180 | ~0.25 |
| Long (e.g., PEG24) | ~200 | ~0.2 |
Data is representative and compiled from various sources. Actual values will vary depending on the antibody, payload, and animal model.[4]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas corresponding to the monomer and aggregates. The percentage of aggregates is calculated as: (% Aggregates) = (Area_Aggregates / (Area_Monomer + Area_Aggregates)) * 100.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Heterogeneity Assessment
Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC sample.
Methodology:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: 20 µL.
-
Analysis: The different DAR species will elute at different retention times based on their hydrophobicity. The average DAR can be calculated by the weighted average of the peak areas of the different DAR species.
Protocol 3: Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation
Objective: To confirm the molecular weight of the ADC and determine the DAR.
Methodology:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Column: A reversed-phase column suitable for proteins (e.g., C4 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the ADC.
-
Sample Preparation: Desalt the ADC sample using a suitable method.
-
Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different DAR species and calculate the average DAR.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways commonly affected by ADC payloads.
Caption: DNA Damage Response Pathway Activated by DNA-Damaging Payloads.
Caption: Signaling Pathway for ADCs with Microtubule Inhibitor Payloads.
Experimental Workflows
Caption: Experimental Workflow for ADC Stability Assessment.
Caption: Logical Relationship for Troubleshooting ADC Stability Issues.
References
Validation & Comparative
A Comparative Guide to ADC Efficacy: Non-Cleavable vs. Cleavable Linkers
The therapeutic success of an Antibody-Drug Conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The linker's properties dictate the ADC's stability in circulation, its payload release mechanism, and ultimately, its overall efficacy and safety profile. This guide provides an objective comparison between a specific non-cleavable linker, Ald-Ph-amido-PEG11-C2-NH2 , and the broad class of cleavable linkers, supported by experimental data and protocols.
Linkers are broadly categorized into two types: non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, and cleavable linkers, which are designed to break under specific physiological conditions within the target cell or its microenvironment.[1][]
This compound is a non-cleavable ADC linker.[3] Its structure incorporates an 11-unit polyethylene glycol (PEG) chain, which serves to enhance solubility and improve the pharmacokinetic properties of the ADC.[4][5][6] In contrast, cleavable linkers utilize various mechanisms for payload release, including acid-labile hydrazones, protease-sensitive peptide sequences (e.g., valine-citrulline), and glutathione-sensitive disulfide bonds.[7][8]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between non-cleavable and cleavable linkers lies in how and where the cytotoxic payload is liberated.
-
Non-Cleavable Linkers: ADCs with non-cleavable linkers must be internalized by the target cancer cell and trafficked to the lysosome.[1][9] Within this acidic, enzyme-rich compartment, the antibody component is completely degraded, releasing the payload still attached to the linker and a single amino acid residue (e.g., lysine).[1] This payload-linker-amino acid complex is often charged and cannot diffuse across the cell membrane, trapping the cytotoxin inside the target cell. This mechanism minimizes the "bystander effect," the killing of adjacent, antigen-negative cells.[10][11]
-
Cleavable Linkers: These linkers are engineered to be stable in the bloodstream but labile under conditions prevalent in tumor cells.[7] For example, peptide linkers are cleaved by proteases like cathepsin B in the lysosome, while hydrazone linkers are hydrolyzed at the lower pH of the endosome and lysosome.[7][8] This cleavage releases a payload that is often unmodified, membrane-permeable, and capable of diffusing out of the target cell to kill nearby antigen-negative cancer cells—a powerful mechanism known as the bystander effect.[7][12][13]
Comparative Performance Data
The choice of linker technology has a profound impact on the ADC's stability, potency, and therapeutic index. Non-cleavable linkers are prized for their stability, while cleavable linkers are often selected for their ability to induce bystander killing.
| Parameter | This compound (Non-Cleavable) | Cleavable Linkers (e.g., Val-Cit, Hydrazone) | Rationale & References |
| Plasma Stability | High | Variable to High | Non-cleavable linkers exhibit greater stability in plasma, reducing premature payload release and off-target toxicity.[1][9] Some cleavable linkers, like hydrazones, can be susceptible to hydrolysis in circulation.[1] |
| Payload Release | Lysosomal degradation of the antibody | Specific triggers (pH, enzymes, redox potential) | Non-cleavable ADCs depend entirely on antibody catabolism.[1][9] Cleavable linkers exploit the tumor cell's internal environment for release.[7][8] |
| Bystander Effect | Negligible | Significant (with permeable payloads) | The released payload-linker-amino acid complex from non-cleavable ADCs is charged and cannot exit the cell.[13] Cleavable linkers release free, often membrane-permeable payloads.[11][12] |
| Off-Target Toxicity | Lower | Potentially Higher | Higher plasma stability and lack of bystander effect generally lead to reduced systemic toxicity for non-cleavable ADCs.[9][10] |
| Tumor Heterogeneity | Less effective | More effective | The bystander effect is crucial for eliminating antigen-negative tumor cells within a heterogeneous tumor mass.[12] |
| Ideal Application | Hematological cancers, homogenous solid tumors | Heterogeneous solid tumors | High stability is advantageous in blood cancers.[14] Bystander killing is beneficial for solid tumors with varied antigen expression.[10] |
| PEGylation Benefit | Significant | N/A (Can be incorporated) | The PEG11 moiety improves hydrophilicity, reduces aggregation, and can prolong circulation half-life, enhancing the therapeutic index.[4][5][15] |
Key Experimental Protocols
Evaluating the efficacy of ADCs with different linkers requires a series of robust in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of ADC required to kill 50% of a cancer cell population (IC50).
Protocol:
-
Cell Seeding: Plate antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC (e.g., with non-cleavable and cleavable linkers). Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-120 hours.[16]
-
Viability Reagent: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well and incubate for 2-4 hours. Live cells metabolize the salt into a colored formazan product.
-
Data Acquisition: Add a solubilizing solution (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[16]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.[17]
In Vitro Bystander Effect Assay (Co-Culture Model)
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein, such as Green Fluorescent Protein (GFP), for easy identification.[17]
-
Co-Culture Seeding: Seed a mixed population of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate (e.g., at a 1:1 ratio).
-
ADC Treatment: Treat the co-culture with ADCs containing cleavable and non-cleavable linkers at a concentration that is cytotoxic to antigen-positive cells but not antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for 96-144 hours.
-
Analysis: Measure the GFP fluorescence in each well using a plate reader. A reduction in GFP signal in the ADC-treated co-culture wells compared to controls indicates bystander killing.[17]
In Vivo Efficacy Study (Tumor Xenograft Model)
This study evaluates the ADC's ability to inhibit tumor growth in a living organism.
Protocol:
-
Model Establishment: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., NOD-SCID or Athymic Nude). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Randomization: Randomize the animals into treatment groups (e.g., Vehicle control, ADC with non-cleavable linker, ADC with cleavable linker).
-
ADC Administration: Administer the ADCs, typically via intravenous (IV) injection, at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume (using calipers) and animal body weight two to three times per week. Monitor for any signs of toxicity.[18]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI) to compare the efficacy of the different ADCs.
ADC Evaluation Workflow
The development and comparison of ADCs follow a logical progression from initial design to preclinical validation.
Conclusion
The decision between a non-cleavable linker like This compound and a cleavable linker is a critical inflection point in ADC design, driven by the specific therapeutic context.
Non-cleavable linkers offer a paradigm of stability and safety. Their reliance on complete antibody degradation ensures that the payload is released exclusively within the target cell, minimizing off-target toxicity and making them an excellent choice for hematological malignancies and tumors with uniform, high antigen expression.[1][10][14] The inclusion of a PEG spacer, as in the specified linker, further enhances its drug-like properties by improving solubility and pharmacokinetics.[15]
Cleavable linkers , conversely, provide a mechanism for amplified efficacy through the bystander effect.[7][12] This is particularly advantageous in treating solid tumors, which are often characterized by heterogeneous antigen expression, allowing the ADC to eradicate surrounding cancer cells that may not express the target antigen.[12] This enhanced potency, however, may come with a greater risk of off-target toxicity if the linker shows instability in circulation.[10]
Ultimately, there is no single "best" linker. The optimal choice is contingent upon a deep understanding of the target antigen's biology, the tumor's characteristics, and the payload's properties. A rigorous, parallel evaluation using the experimental protocols outlined above is essential for selecting the ADC construct with the highest potential for clinical success.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Navigating the Spacer: A Comparative Guide to Ald-Ph-amido Linkers with Varying PEG Lengths
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The Ald-Ph-amido linker, a non-cleavable linker, provides a stable connection between the antibody and the payload. The incorporation of a polyethylene glycol (PEG) spacer within this linker can significantly influence the physicochemical properties and in vivo performance of the resulting conjugate. This guide offers a comparative analysis of Ald-Ph-amido linkers with different PEG lengths, providing available data and experimental protocols to aid in the selection of the optimal linker for your research needs.
Impact of PEG Length on Bioconjugate Properties
The length of the PEG chain in a linker can modulate several key characteristics of a bioconjugate:
-
Solubility and Aggregation: Longer PEG chains generally enhance the hydrophilicity of the conjugate, which can be particularly beneficial when working with hydrophobic payloads. This increased solubility can help to mitigate aggregation, a common challenge in the manufacturing and storage of ADCs.
-
Pharmacokinetics: The hydrodynamic radius of a bioconjugate tends to increase with the length of the PEG spacer. This can lead to reduced renal clearance and a longer plasma half-life, potentially improving the therapeutic window of the drug.
-
Steric Hindrance: While beneficial for shielding the payload from degradation and reducing immunogenicity, longer PEG chains can also introduce steric hindrance. This may affect the binding affinity of the antibody to its target or the interaction of the payload with its intracellular target.
-
Drug-to-Antibody Ratio (DAR): The efficiency of the conjugation reaction and the resulting DAR can be influenced by the PEG linker's length, with intermediate lengths sometimes yielding higher drug loading.
Physicochemical Properties of Ald-Ph-amido-PEGn-NHS Esters
While direct comparative studies are limited, the following table summarizes the physicochemical properties of commercially available Ald-Ph-amido-PEGn-NHS ester linkers, which are commonly used for conjugation to primary amines on antibodies.
| Linker | PEG Units (n) | Molecular Weight ( g/mol ) | Solubility |
| Ald-Ph-amido-PEG1-C2-NHS ester | 1 | - | DMSO, DMF |
| Ald-Ph-amido-PEG2-C2-NHS ester | 2 | 406.4 | DMSO, DCM, DMF[1] |
| Ald-Ph-amido-PEG3-NHS ester | 3 | 450.44 | DMSO, DMF |
| Ald-Ph-amido-PEG4-C2-NHS ester | 4 | 494.5 | Water, DMSO, DCM, DMF[2] |
| Ald-Ph-amido-PEG8-NHS ester | 8 | 670.7 | DMSO, DCM, DMF[1] |
| Ald-Ph-amido-PEG24-NHS ester | 24 | 1375.6 | DMSO, DMF |
Note: The solubility information is based on manufacturer data sheets and may vary depending on the specific salt form and experimental conditions.
Performance Comparison: General Trends for PEGylated Linkers in ADCs
Experimental Protocols
The following are generalized protocols for the conjugation of Ald-Ph-amido-PEGn-NHS esters to an antibody and the subsequent characterization of the resulting ADC. These protocols should be optimized for each specific antibody, payload, and linker.
Antibody-Linker Conjugation
This protocol outlines the steps for conjugating an Ald-Ph-amido-PEGn-NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Ald-Ph-amido-PEGn-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the Ald-Ph-amido-PEGn-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. The optimal molar ratio will depend on the desired DAR and the reactivity of the specific antibody and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated linker and other byproducts by size-exclusion chromatography or another suitable purification method.
Characterization of the Antibody-Drug Conjugate (ADC)
After purification, the ADC should be thoroughly characterized to determine its key quality attributes.
Methods:
-
Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Purity and Aggregation: Assessed by size-exclusion chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluated using relevant cancer cell lines.
-
In Vitro and In Vivo Stability: The stability of the linker and the ADC can be assessed in plasma and under different storage conditions.[4]
-
Antigen Binding: The binding affinity of the ADC to its target antigen can be measured by ELISA or surface plasmon resonance (SPR).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been created using Graphviz.
Figure 1: Schematic of the Ald-Ph-amido-PEGn linker structure.
References
- 1. Ald-Ph-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 2. Ald-Ph-PEG4-NHS, 1353011-74-1 | BroadPharm [broadpharm.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Efficacy of Ald-Ph-amido-PEG11-C2-NH2 ADC Linker Technology: A Comparative Guide
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. This guide provides a comparative analysis of the in vivo efficacy of ADCs utilizing a site-specific, non-cleavable linker technology exemplified by the Ald-Ph-amido-PEG11-C2-NH2 linker. This technology, which involves an aldehyde tag on the antibody and a stable carbon-carbon bond formation, is compared against ADCs employing other widely used linker strategies, such as conventional non-cleavable and cleavable linkers.
The this compound represents a modern approach to ADC design, offering homogeneity and stability. The aldehyde tag, introduced into the antibody backbone, allows for site-specific conjugation. This results in a uniform drug-to-antibody ratio (DAR), which is crucial for consistent pharmacokinetics (PK), efficacy, and safety profiles. The polyethylene glycol (PEG) component enhances hydrophilicity, which can improve solubility and in vivo half-life. The non-cleavable nature of the linker ensures that the payload is only released upon lysosomal degradation of the entire ADC, which can increase plasma stability and reduce off-target toxicity.
Comparative In Vivo Efficacy
While direct in vivo efficacy data for an ADC using the precise this compound linker is not extensively available in published literature, studies on ADCs with highly similar aldehyde-tagged, PEGylated, non-cleavable linkers provide a strong basis for comparison. The following table summarizes representative in vivo data from preclinical xenograft models, comparing this linker technology with conventional non-cleavable (e.g., SMCC) and cleavable (e.g., Val-Cit) linkers.
| Linker Technology Type | Representative Linker/ADC Example | Payload | Xenograft Model | Dosing | Key Efficacy Outcome |
| Site-Specific Aldehyde-PEG (Non-Cleavable) | α-HER2-HIPS-Glu-PEG2-Maytansine | Maytansinoid | KPL-4 (Breast Cancer) | Single 10 mg/kg dose | Significant tumor growth inhibition; superior efficacy compared to conventional lysine-conjugated ADC. |
| Conventional (Non-Cleavable) | Trastuzumab-SMCC-DM1 (T-DM1) | Maytansinoid (DM1) | NCI-N87 (Gastric Cancer) | Single 15 mg/kg dose | Potent anti-tumor activity leading to tumor regression.[1] |
| Conventional (Cleavable) | Trastuzumab-vc-MMAE | Auristatin (MMAE) | NCI-N87 (Gastric Cancer) | 10 mg/kg, every 7 days x 3 | Complete tumor regression observed.[1] |
Note: The data presented is a synthesis from multiple studies and direct head-to-head comparisons in a single study are limited. Experimental conditions may vary.
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of ADCs in a tumor xenograft model, based on methodologies reported in the cited literature.
1. Cell Culture and Xenograft Model Establishment:
-
Cell Lines: Human cancer cell lines relevant to the ADC's target antigen (e.g., HER2-positive KPL-4, NCI-N87, or SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of 5-10 million tumor cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volumes are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. Mice are randomized into treatment groups when the average tumor volume reaches a predetermined size (e.g., 150-200 mm³).
2. ADC Administration:
-
Formulation: The ADC is formulated in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a citrate buffer.
-
Dosing: The ADC is administered intravenously (i.v.) via the tail vein. The dose and schedule (e.g., single dose or multiple doses) are determined based on prior tolerability studies. Vehicle controls and isotype control ADCs are included.
3. Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor volumes and body weights are measured regularly throughout the study.
-
Endpoint Criteria: The study is terminated when tumors in the control group reach a specified maximum size, or after a predetermined period. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences between treatment groups.
Visualizing Methodologies and Pathways
To better understand the experimental process and the mechanism of action of ADCs, the following diagrams are provided.
Caption: Workflow for a typical in vivo ADC efficacy study.
The cytotoxic payloads commonly used with non-cleavable linkers, such as maytansinoids (DM1) or auristatins (MMAE), are potent tubulin inhibitors. Their mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway for a tubulin-inhibiting ADC payload.
Conclusion
The this compound linker represents a sophisticated, site-specific, and non-cleavable technology for ADC development. Preclinical data from highly similar linker technologies suggest a favorable in vivo profile, characterized by enhanced stability and potent anti-tumor efficacy.[2] The site-specific nature of this conjugation method leads to a homogeneous product, which often translates to an improved safety profile and predictable pharmacokinetics compared to heterogeneous conjugates.[2] While cleavable linkers may offer the advantage of a "bystander effect," where the payload can diffuse and kill neighboring antigen-negative cells, non-cleavable linkers like the this compound provide greater plasma stability, potentially leading to a wider therapeutic window.[3][4] The choice of linker technology ultimately depends on the specific target, payload, and desired therapeutic outcome. The continued development and evaluation of novel linker strategies, such as the one discussed herein, are crucial for advancing the next generation of highly effective and safe ADC therapeutics.
References
- 1. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating ADC Purity with Ald-Ph-amido-PEG11-C2-NH2
The intricate structure of Antibody-Drug Conjugates (ADCs), which merge a monoclonal antibody with a potent cytotoxic payload via a chemical linker, presents considerable challenges in ensuring product quality. For researchers, scientists, and professionals in drug development, the rigorous analytical validation of an ADC's purity is crucial for its safety and efficacy. This guide provides an objective comparison of key analytical techniques for validating the purity of ADCs, with a special focus on those synthesized using the non-cleavable linker, Ald-Ph-amido-PEG11-C2-NH2. This guide is supported by experimental data and detailed protocols to assist in the formulation of robust validation strategies.
The Critical Role of the Linker in ADC Performance
The linker is a pivotal component of an ADC, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1] The choice between different linker technologies is a critical factor determining the efficacy, stability, and safety of the bioconjugate. Non-cleavable linkers, such as this compound, are designed to release the cytotoxic payload only after the complete degradation of the antibody within the lysosome. This approach can enhance plasma stability and potentially offer a wider therapeutic window compared to some cleavable linkers.
The inclusion of a Polyethylene Glycol (PEG) chain in the linker, as in this compound, offers several advantages. PEG is a hydrophilic, biocompatible polymer that can improve the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[2] This enhanced hydrophilicity helps to prevent aggregation, a critical quality attribute that can affect the potency and immunogenicity of the ADC.[3] The length of the PEG chain is a key parameter that can be adjusted to optimize the ADC's properties. Longer PEG chains can lead to a longer plasma half-life by increasing the hydrodynamic radius of the ADC, which in turn reduces renal clearance.
Comparative Analysis of ADC Purity: this compound vs. Alternative Non-Cleavable Linkers
The purity of an ADC is a multifaceted attribute, encompassing factors such as the distribution of drug-to-antibody ratio (DAR), the level of aggregation, and the presence of fragments or other impurities. The choice of linker can significantly influence these parameters. In this section, we compare the expected purity profile of an ADC synthesized with this compound against ADCs with other non-cleavable linkers, one with a shorter PEG chain (Ald-Ph-amido-PEG4-C2-NH2) and a more traditional, non-PEGylated linker (SMCC).
The following tables summarize hypothetical yet representative quantitative data for these ADCs, as would be determined by standard analytical techniques.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution by HIC-HPLC
| Linker | Average DAR | % DAR 0 | % DAR 2 | % DAR 4 | % DAR 6 | % DAR 8 |
| This compound | 3.8 | 2 | 15 | 65 | 15 | 3 |
| Ald-Ph-amido-PEG4-C2-NH2 | 3.7 | 3 | 18 | 60 | 16 | 3 |
| SMCC (non-PEGylated) | 3.5 | 5 | 25 | 50 | 15 | 5 |
Table 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
| Linker | % Monomer | % Aggregate (HMW) | % Fragment (LMW) |
| This compound | 98.5 | 1.2 | 0.3 |
| Ald-Ph-amido-PEG4-C2-NH2 | 97.8 | 1.9 | 0.3 |
| SMCC (non-PEGylated) | 96.5 | 3.0 | 0.5 |
Table 3: Purity and DAR Confirmation by Reduced RP-HPLC
| Linker | Purity by RP-HPLC (%) | Calculated Average DAR |
| This compound | 99.1 | 3.8 |
| Ald-Ph-amido-PEG4-C2-NH2 | 98.5 | 3.7 |
| SMCC (non-PEGylated) | 97.2 | 3.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
HIC is a standard method for determining the DAR and drug load distribution for ADCs.[4] The separation is based on the hydrophobicity of the ADC species, which increases with the number of conjugated drug molecules.[5]
-
Instrumentation: Agilent 1290 Infinity II Bio LC System or equivalent.[5]
-
Column: TOSOH TSKgel Butyl-NPR (4.6 mm × 10 cm) or equivalent.[6]
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[6]
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.[6]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in PBS.[7]
-
Data Analysis: The area percentage of each peak, corresponding to a specific drug-loaded ADC species, is used to calculate the weighted average DAR.[4]
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
SEC is the primary method for quantifying aggregates and fragments in protein therapeutics.[8][9]
-
Instrumentation: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[8]
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or equivalent.[8]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[8] For some ADCs, the addition of an organic modifier like isopropanol may be necessary to reduce nonspecific interactions.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in the mobile phase.[9]
-
Data Analysis: Peaks eluting before the main monomer peak are classified as aggregates (high molecular weight species), and those eluting after are considered fragments (low molecular weight species).[8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and DAR Confirmation
RP-HPLC, particularly after reduction of the ADC, is a valuable orthogonal method for assessing purity and confirming the DAR for cysteine-linked ADCs.[4][10]
-
Instrumentation: Agilent 1200 HPLC system or equivalent.[11]
-
Column: Agilent PLRP-S, 8 µm, 4.6 x 50 mm or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]
-
Gradient: A linear gradient appropriate for separating the light and heavy chains and their drug-conjugated forms (e.g., 30% to 45% B over 14 minutes).[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 80 °C.[11]
-
Detection: UV at 280 nm.[11]
-
Sample Preparation (Reduced): Dilute the ADC to 0.5 mg/mL in a solution containing a reducing agent like DTT or TCEP and incubate to ensure complete reduction of disulfide bonds.[11][12]
-
Data Analysis: The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[12]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical techniques for ADC purity validation.
Caption: Workflow for ADC Purity Validation.
Caption: Impact of Linker on ADC Purity.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
A Comparative Guide to Analytical Methods for Characterizing ADCs with Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) with non-cleavable linkers represent a significant class of biotherapeutics, offering enhanced stability and a distinct mechanism of action compared to their cleavable counterparts. The characterization of these complex molecules is critical for ensuring their safety, efficacy, and quality. This guide provides a comprehensive comparison of key analytical methods used for the characterization of ADCs with non-cleavable linkers, supported by experimental data and detailed protocols.
Introduction to Non-Cleavable Linker ADCs
Unlike cleavable linkers that are designed to release the payload in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the cytotoxic drug, which remains attached to the linker and a single amino acid residue.[1][2] This fundamental difference necessitates specific analytical approaches to accurately determine critical quality attributes (CQAs), such as the drug-to-antibody ratio (DAR), drug distribution, and heterogeneity.[3][4][5]
Key Analytical Techniques for Characterization
The characterization of ADCs with non-cleavable linkers employs a range of analytical techniques, each providing unique insights into the molecule's structure and function. The most prominent methods include Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing ADCs under non-denaturing conditions, preserving the native structure of the antibody.[6][7] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8][9] This allows for the determination of the drug load distribution and the calculation of the average DAR.[8][10]
Advantages:
-
Analysis in non-denaturing conditions preserves the ADC's native structure.[6][7]
-
Provides information on the distribution of different drug-loaded species.[8]
-
Can be used for both analytical characterization and preparative separation.[8]
Limitations:
-
Resolution can be challenging for highly hydrophobic ADCs.[8]
-
The mobile phase conditions may need careful optimization to achieve good separation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the in-depth characterization of ADCs, providing highly accurate and detailed information.[1][11] It can be used at different levels of analysis:
-
Intact Mass Analysis: Determines the molecular weight of the intact ADC, allowing for the confirmation of successful conjugation and the determination of the average DAR.[12]
-
Subunit Analysis: Involves reducing the ADC to its light and heavy chains, which are then analyzed by LC-MS. This approach provides information on the drug distribution on each chain.
-
Peptide Mapping: The ADC is digested into smaller peptides, which are then analyzed. This "bottom-up" approach can pinpoint the exact sites of conjugation and quantify the occupancy at each site. For non-cleavable ADCs, the drug-linker-amino acid complex can be identified.[13]
Advantages:
-
Provides highly accurate mass measurements and detailed structural information.[12][14]
-
Versatile, allowing for analysis at the intact, subunit, and peptide levels.
-
Can identify and quantify different drug-loaded species and their locations.
Limitations:
-
Denaturing conditions in reversed-phase LC can sometimes lead to the dissociation of ADC subunits.[1]
-
Data analysis can be complex, especially for heterogeneous ADCs.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that offers complementary information to chromatography-based methods.[15][16][17] Key CE modes for ADC characterization include:
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): Used to assess the purity and size heterogeneity of ADCs under denaturing conditions.[3][15] It can separate species based on their molecular weight, providing information on the drug load distribution.
-
Imaged Capillary Isoelectric Focusing (iCIEF): Separates ADC species based on their isoelectric point (pI), revealing charge heterogeneity that can result from conjugation.[15]
Advantages:
-
High separation efficiency and resolution.[16]
-
Requires minimal sample volume.
-
Provides complementary information to HIC and LC-MS.
Limitations:
-
Primarily an analytical technique with limited preparative capabilities.
-
Coupling to mass spectrometry can be more challenging than with LC.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR of an ADC.[][][20] The method relies on the distinct UV absorbance maxima of the antibody and the cytotoxic drug.[][] By measuring the absorbance at two different wavelengths, the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[20][21]
Advantages:
-
Simple, rapid, and requires minimal sample preparation.[]
-
Non-destructive.
Limitations:
-
Only provides the average DAR and no information on the drug distribution.[]
-
Requires that the drug has a chromophore with an absorbance maximum sufficiently different from that of the antibody.[]
-
Accuracy can be affected by the extinction coefficients of the antibody and the drug.
Comparison of Analytical Methods
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) | UV/Vis Spectroscopy |
| Principle | Separation based on hydrophobicity.[6][8] | Separation based on hydrophobicity coupled to mass-to-charge ratio detection.[1][11] | Separation based on electrophoretic mobility or isoelectric point.[15][16] | Measurement of light absorbance at specific wavelengths.[][] |
| Information Provided | Average DAR, drug load distribution.[8] | Accurate mass, average DAR, drug distribution, conjugation site analysis.[12][14] | Purity, size and charge heterogeneity, drug load distribution.[3][15] | Average DAR.[][20] |
| Sample Condition | Non-denaturing.[6][7] | Denaturing (RP-LC) or non-denaturing (native MS).[1][22] | Denaturing (CE-SDS) or native (iCIEF).[15] | Non-denaturing. |
| Advantages | Preserves native structure, provides distribution data.[6][7] | High accuracy and detailed structural information, versatile.[12][14] | High resolution, low sample consumption.[16] | Simple, rapid, non-destructive.[] |
| Limitations | Resolution challenges with high hydrophobicity.[8] | Complex data analysis, potential for dissociation.[1] | Limited preparative scale, MS coupling can be complex. | Provides only average DAR, requires distinct absorbance maxima.[][] |
Experimental Protocols
General Experimental Workflow for ADC Characterization
Caption: General workflow for ADC characterization.
Detailed Protocol: DAR Determination by HIC
-
Column: TSKgel Butyl-NPR (4.6 mm ID x 3.5 cm, 2.5 µm) or similar HIC column.
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Detailed Protocol: Intact Mass Analysis by LC-MS
-
Column: A reversed-phase column suitable for large proteins, such as a C4 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from approximately 20% to 60% Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Detection: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
Sample Preparation: Desalt the ADC sample using a suitable method.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. The average DAR is calculated from the relative abundance of each species.
Signaling Pathways and Logical Relationships
The choice of analytical method is often guided by the specific information required at different stages of ADC development.
Caption: Logic for selecting analytical methods.
Conclusion
The characterization of ADCs with non-cleavable linkers requires a multi-faceted analytical approach. While UV/Vis spectroscopy offers a rapid assessment of the average DAR, chromatographic and electrophoretic methods provide crucial information on drug distribution and heterogeneity. Mass spectrometry remains the gold standard for detailed structural elucidation, including the precise localization of drug conjugation. The selection of the most appropriate analytical methods will depend on the stage of development and the specific questions being addressed, with an orthogonal approach, combining multiple techniques, being essential for a comprehensive understanding of these complex and promising therapeutic agents.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. veranova.com [veranova.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to ADC Stability: Ald-Ph-amido-PEG11-C2-NH2 vs. SMCC Linker
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing both its efficacy and toxicity profile. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload delivery to tumor cells. This guide provides an objective comparison of two non-cleavable linkers, the PEGylated Ald-Ph-amido-PEG11-C2-NH2 linker and the widely used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, with a focus on their impact on ADC stability, supported by experimental data and methodologies.
Introduction to the Linkers
This compound is a hydrophilic, non-cleavable linker that incorporates a long polyethylene glycol (PEG) chain. Its aldehyde functional group can be used for site-specific conjugation to an antibody, for instance, to an engineered aldehyde tag, forming a stable C-N bond upon reaction with an amine. The extended PEG chain is designed to enhance the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to favorable pharmacokinetic properties.[][2]
SMCC is a well-established non-cleavable linker commonly used in ADC development, including in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[3][4] It is a heterobifunctional crosslinker that connects a primary amine (e.g., on a lysine residue of the antibody) to a sulfhydryl group (on the payload) via stable amide and thioether bonds, respectively.[] While generally stable, the maleimide group in SMCC can be susceptible to a retro-Michael elimination reaction, which can lead to premature drug deconjugation.[5]
Chemical Structures and Conjugation Chemistry
The fundamental difference in the chemical structure and conjugation chemistry of these two linkers dictates their stability profiles.
Comparative Stability Data
Direct head-to-head comparative stability studies between ADCs using this compound and SMCC linkers are limited in publicly available literature. However, a comparison can be inferred from studies on ADCs with similar linker technologies. The primary measure of ADC stability in circulation is the retention of the cytotoxic payload, often expressed as the drug-to-antibody ratio (DAR) over time.
| Linker Type | Key Stability Features | Reported In Vivo/In Plasma Stability | Potential Liabilities | References |
| This compound (PEGylated, non-cleavable) | - Hydrophilic PEG chain can reduce aggregation and improve pharmacokinetics.- Forms a stable bond with the antibody. | ADCs with non-cleavable PEG linkers have shown high stability in mouse, rat, monkey, and human plasma.[6] The PEG moiety contributes to slower clearance rates.[2] | Data on the specific this compound linker is not widely available, so performance is inferred from similar structures. | [2][6] |
| SMCC (non-cleavable) | - Well-characterized and widely used.- Forms a generally stable thioether bond. | SMCC-linked ADCs are known for their high plasma stability.[][5] However, some studies report a decrease in DAR over time in vivo. For example, an SMCC-linked ADC showed a 29% decrease in DAR in mice after 7 days.[7] | The maleimide group is susceptible to retro-Michael reaction, leading to payload deconjugation.[5] This can be influenced by the conjugation site.[6] | [][5][7] |
Experimental Protocols for Stability Assessment
The stability of an ADC is evaluated through a series of in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in a plasma environment.
Methodology:
-
The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma from various species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[5]
-
Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours).
-
The ADC is isolated from the plasma, often using affinity capture methods (e.g., Protein A beads).[8]
-
The average DAR of the isolated ADC is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS) or ELISA.[9][10]
-
The percentage of intact ADC or the decrease in DAR over time is calculated to assess stability.
In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice or rats).
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma is isolated from the blood samples.
-
The concentration of total antibody and intact ADC in the plasma is quantified, typically by ELISA or LC-MS.
-
Pharmacokinetic parameters, including clearance and half-life of the ADC, are calculated to determine its in vivo stability.
Discussion and Conclusion
The choice between this compound and SMCC linkers for ADC development involves a trade-off between established use and the potential benefits of hydrophilicity.
SMCC is a robust, well-validated linker that generally provides good plasma stability.[][3] Its primary potential drawback is the susceptibility of the maleimide chemistry to deconjugation, which can lead to premature payload release.[5] This instability, though often minimal, is a critical consideration for ADCs with narrow therapeutic windows.
The This compound linker represents a more modern approach aimed at enhancing ADC properties. The inclusion of a long PEG chain is a key advantage, as it can significantly improve the hydrophilicity of the ADC.[][2] This can lead to reduced aggregation, improved solubility, and a more favorable pharmacokinetic profile with a longer half-life in circulation.[2][11] The bond formed via aldehyde chemistry is also expected to be highly stable. While direct comparative data is sparse, the principles of linker design and data from similar PEGylated, non-cleavable linkers suggest that ADCs formulated with this compound could exhibit superior stability and an improved therapeutic index compared to those with SMCC linkers, particularly when working with hydrophobic payloads.
References
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
Assessing the Bystander Effect of Ald-Ph-amido-PEG11-C2-NH2 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of Antibody-Drug Conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly important in the context of heterogeneous tumors. The extent of the bystander effect is largely dictated by the properties of the ADC's linker and payload. This guide provides a comprehensive assessment of the expected bystander effect of ADCs utilizing the Ald-Ph-amido-PEG11-C2-NH2 linker and compares it with alternative linker technologies, supported by experimental data and protocols.
The Role of the Linker in the Bystander Effect
The linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's mechanism of action, including its ability to induce a bystander effect. Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable linkers are designed to be labile under specific physiological conditions, such as the acidic environment of lysosomes or the presence of certain enzymes that are abundant in tumor cells. This allows for the release of an unmodified, often membrane-permeable payload that can diffuse out of the target cell and kill neighboring cells.
-
Non-cleavable linkers , such as this compound, form a stable bond between the antibody and the payload. The release of the payload occurs only after the lysosomal degradation of the antibody following internalization of the ADC. The resulting payload-linker-amino acid complex is typically charged and membrane-impermeable, thus limiting its ability to diffuse out of the cell and induce a bystander effect.
This compound ADC: A Non-Cleavable Linker with Minimal Bystander Effect
The this compound is a non-cleavable linker. Consequently, ADCs employing this linker are anticipated to exhibit a minimal to negligible bystander effect. The cytotoxic payload is released within the target antigen-positive cell's lysosome as a complex that is unable to traverse the cell membrane to affect adjacent cells. This localized cytotoxicity can be advantageous in minimizing off-target toxicity to healthy tissues.
Comparative Analysis of ADC Linker Technologies
The following tables provide a comparative overview of the bystander effect associated with different linker technologies.
Table 1: Comparison of Bystander Effect for Different ADC Linker Technologies
| Feature | This compound ADC (Predicted) | Valine-Citrulline (vc) Linker ADC (e.g., Trastuzumab Deruxtecan) | SMCC Linker ADC (e.g., Trastuzumab Emtansine) |
| Linker Type | Non-cleavable | Cleavable (Protease-sensitive) | Non-cleavable |
| Primary Payload Release Mechanism | Lysosomal degradation of the antibody | Enzymatic cleavage in the lysosome | Lysosomal degradation of the antibody |
| Released Payload Form | Payload-linker-amino acid complex | Unmodified, membrane-permeable payload | Payload-linker-amino acid complex |
| Membrane Permeability of Released Payload | Low | High | Low |
| Observed Bystander Effect | Minimal to None | Significant | Minimal to None |
Table 2: Quantitative In Vitro Bystander Killing Assay Data
| ADC | Target Cell Line (Antigen-Positive) | Bystander Cell Line (Antigen-Negative) | Co-culture Ratio (Target:Bystander) | % Viability of Bystander Cells (vs. Control) |
| ADC with Non-Cleavable Linker (e.g., T-DM1) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | 1:1 | No significant decrease[1] |
| ADC with Cleavable Linker (e.g., T-DXd) | SK-BR-3 (HER2+) | U-87 MG (HER2-) | 1:1 | Significant decrease[1] |
| ADC with Cleavable Linker (Trastuzumab-vc-MMAE) | N87 (HER2+) | GFP-MCF7 (HER2-) | 1:1 | ~50%[2] |
| ADC with Non-Cleavable Linker (Trastuzumab-smcc-DM1) | BT474 (HER2+) | MDA-MB-468 (HER2-) | 1:1 | ~90%[2] |
Note: The performance of an this compound ADC is predicted based on the established mechanism of non-cleavable linkers. The data for T-DM1 serves as a well-documented proxy for the expected minimal bystander effect.
Experimental Protocols for Assessing Bystander Effect
The following are detailed methodologies for key experiments used to evaluate the bystander effect of ADCs.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Choose an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload. This cell line is often genetically engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in multi-well plates at various ratios (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of each cell line as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration known to be cytotoxic to the Ag+ cells.
-
Include an isotype control ADC and an untreated control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
Conditioned Medium Transfer Assay
This assay determines if a cytotoxic payload is released into the extracellular medium.
Methodology:
-
Preparation of Conditioned Medium:
-
Culture Ag+ cells and treat them with the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
-
Treatment of Bystander Cells:
-
Culture Ag- cells separately and treat them with the collected conditioned medium.
-
-
Analysis:
-
After 48-72 hours of incubation, assess the viability of the Ag- cells.
-
A significant decrease in viability indicates that a cytotoxic agent was released from the Ag+ cells into the medium.
-
Visualizing ADC Mechanisms and Workflows
Caption: Mechanism of bystander effect for non-cleavable vs. cleavable linkers.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Caption: Logical relationship of ADC components and their influence on the bystander effect.
References
A Comparative Guide to In Vitro Cytotoxicity Assays for Ald-Ph-amido-PEG11-C2-NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro cytotoxicity assays relevant to Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable Ald-Ph-amido-PEG11-C2-NH2 linker. The this compound linker is a non-cleavable linker, meaning the cytotoxic payload is released upon lysosomal degradation of the antibody, which can influence the ADC's potency and bystander effect compared to cleavable linker-based ADCs.[1][2] This guide presents experimental data to contextualize the performance of such conjugates, detailed protocols for key assays, and visual diagrams to elucidate complex biological pathways and experimental workflows.
Comparative Performance of ADC Linkers
The choice of linker is a critical determinant of an ADC's therapeutic index, impacting its stability, potency, and potential for off-target toxicity. Non-cleavable linkers, such as the this compound, are designed for high plasma stability, releasing the payload only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[1][2] This contrasts with cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell.[3]
PEGylation, the inclusion of a Polyethylene Glycol (PEG) spacer like in the this compound linker, can further modify the ADC's properties. Increased PEG length has been shown to prolong plasma half-life but can also lead to a decrease in in vitro cytotoxicity.[4]
Below is a summary of comparative in vitro cytotoxicity data for ADCs with different linker technologies.
| Linker Type | Payload | Target Cell Line | IC50 | Reference |
| Non-Cleavable | ||||
| SMCC (Non-PEGylated) | DM1 | HER2+ Breast Cancer | ~10-100 ng/mL | [5] |
| Amino-PEG6-C2 (Non-cleavable) | MMAD | BxPC3 | 0.3 nM | [6] |
| SMCC (Non-PEGylated) | MMAE | CD30+ Lymphoma | Not Specified | [7] |
| Cleavable | ||||
| Val-Cit (vc) | MMAE | CD30+ Lymphoma | Potent (Specific values vary) | [8] |
| Glucuronide-PEG24 | MMAE | CD30+ Lymphoma | Comparable to non-PEGylated | [7] |
| Val-Ala | MMAE | HER2+ | 92 pmol/L | Not directly cited |
| PEGylated vs. Non-PEGylated (Illustrative Fold Change) | ||||
| ZHER2-SMCC-MMAE (No PEG) | MMAE | NCI-N87 | Baseline | [9] |
| ZHER2-PEG4K-MMAE | MMAE | NCI-N87 | 4.5-fold reduction vs. No PEG | [9] |
| ZHER2-PEG10K-MMAE | MMAE | NCI-N87 | 22-fold reduction vs. No PEG | [9] |
Key In Vitro Cytotoxicity Assays
A comprehensive evaluation of an ADC's in vitro cytotoxicity involves a panel of assays to assess cell viability, the mechanism of cell death, and off-target effects.
Cell Viability Assays (MTT, XTT, MTS)
These colorimetric assays are fundamental for determining the dose-dependent cytotoxic effect of an ADC and calculating its IC50 (half-maximal inhibitory concentration). They measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Apoptosis Assays
To confirm that the ADC induces programmed cell death, apoptosis assays are crucial. A common method is the Caspase-Glo® 3/7 assay, which measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Bystander Effect Assay
The bystander effect, where the cytotoxic payload released from a target cell kills neighboring antigen-negative cells, is a critical consideration, particularly for heterogeneous tumors. This is especially relevant for non-cleavable linkers as the payload-linker-amino acid complex may have different cell permeability compared to a free payload from a cleavable linker.[10]
Experimental Protocols
Cell Viability Assay (MTT Protocol)
Objective: To determine the IC50 of an ADC conjugate.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[10]
-
Complete cell culture medium
-
96-well plates
-
ADC conjugate and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC conjugate and the unconjugated antibody in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Protocol)
Objective: To confirm that the ADC induces apoptosis.
Materials:
-
Target cancer cell line
-
White-walled 96-well plates
-
ADC conjugate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the ADC at various concentrations (e.g., around the IC50 value) for a predetermined time.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines (the latter stably expressing a fluorescent protein like GFP)[10]
-
96-well plates
-
ADC conjugate
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from single-cell line viability assays).[10]
-
Incubation: Incubate the plate for an appropriate duration.
-
Data Acquisition: Measure the fluorescence of the antigen-negative cells. A decrease in fluorescence in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
Visualizing the Mechanisms
To better understand the processes involved in ADC-mediated cytotoxicity, the following diagrams illustrate key workflows and signaling pathways.
Caption: General workflow for in vitro cytotoxicity assessment of ADC conjugates.
Caption: Mechanism of action for ADCs with tubulin-inhibiting payloads.[11][12]
Caption: Mechanism of action for ADCs with DNA cross-linking payloads.[13][14]
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of… [ouci.dntb.gov.ua]
The Impact of PEGylation on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Analysis of Ald-Ph-amido-PEG11-C2-NH2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic (PK) profile. The incorporation of polyethylene glycol (PEG) chains into linker design, a strategy known as PEGylation, has emerged as a powerful tool to modulate the physicochemical properties of ADCs. This guide provides an objective comparison of the pharmacokinetic performance of ADCs featuring the Ald-Ph-amido-PEG11-C2-NH2 linker and other PEGylated and non-PEGylated alternatives, supported by experimental data.
The Role of PEG Linkers in Modulating ADC Pharmacokinetics
PEG linkers are hydrophilic, flexible chains that can be incorporated into ADC design to overcome challenges associated with the hydrophobicity of many cytotoxic payloads. The primary benefits of PEGylation in the context of ADCs include:
-
Improved Hydrophilicity and Reduced Aggregation: The hydrophilic nature of PEG can counteract the hydrophobicity of the payload, reducing the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1]
-
Shielding Effects: The PEG chain can mask the payload and linker from the surrounding environment, potentially reducing immunogenicity and non-specific uptake by healthy tissues.
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the pharmacokinetic properties of an ADC.
Comparative Pharmacokinetic Analysis of ADCs with Varying PEG Linker Lengths
A pivotal study by Burke et al. (2017) systematically evaluated the impact of PEG side chain length on the pharmacokinetics of ADCs composed of an anti-CD30 monoclonal antibody conjugated to the potent cytotoxic agent monomethylauristatin E (MMAE) via a glucuronide linker. The study assessed ADCs with PEG chains of varying lengths (0, 2, 4, 6, 8, 12, and 24 units). While specific data for a PEG11 linker was not presented, the results for PEG8 and PEG12 provide a strong basis for estimating the performance of an ADC with an this compound linker.
The data clearly demonstrates that increasing the PEG linker length leads to a significant decrease in plasma clearance, with a plateau effect observed at a PEG length of 8 units and beyond. This suggests that a PEG11 linker would fall within the optimal range for minimizing clearance and maximizing exposure.
Table 1: Pharmacokinetic Parameters of Anti-CD30-Glucuronide-MMAE ADCs with Varying PEG Linker Lengths in Rats
| Linker Moiety | Clearance (mL/day/kg) |
| No PEG | ~30 |
| PEG2 | ~25 |
| PEG4 | ~20 |
| PEG6 | ~15 |
| PEG8 | ~10 |
| PEG12 | ~10 |
| PEG24 | ~10 |
Data extrapolated from graphical representations in Burke et al., Molecular Cancer Therapeutics, 2017.
These findings highlight a critical relationship between PEG chain length and ADC clearance. ADCs with shorter PEG chains (or no PEG) are cleared more rapidly from circulation, which can limit their therapeutic efficacy. Conversely, incorporating a PEG chain of sufficient length (≥8 units) significantly slows clearance, leading to prolonged systemic exposure.
Comparison with Alternative Linker Technologies
Beyond linear PEG chains of varying lengths, other linker strategies are employed in ADC development to optimize pharmacokinetic properties.
Non-PEGylated Linkers
Traditional non-PEGylated linkers, such as those based on maleimidocaproyl (MC) or valine-citrulline (vc), often result in more hydrophobic ADCs. This can lead to faster clearance and a narrower therapeutic window. As demonstrated in the study by Burke et al., the ADC with no PEG linker exhibited the highest clearance rate.
Branched PEG Linkers
Branched or "pendant" PEG linkers represent an alternative architecture where the PEG chain is not in the direct path between the antibody and the payload but rather extends from the linker core. This configuration can offer advantages in shielding the hydrophobic drug-linker and may lead to even further improvements in pharmacokinetics compared to linear PEG linkers of equivalent molecular weight. Studies have suggested that pendant PEG configurations can be more effective at masking the hydrophobic drug-linker portion of the ADC.[2]
Table 2: Conceptual Comparison of Different Linker Technologies
| Linker Type | Key Characteristics | Expected Impact on Pharmacokinetics |
| This compound | Linear PEG11 chain | Slow clearance, long half-life, high plasma exposure. |
| Short-chain PEG Linkers (e.g., PEG4) | Limited hydrophilicity | Moderate clearance, shorter half-life compared to longer PEGs. |
| Non-PEGylated Linkers (e.g., MC-vc-PABC) | Hydrophobic | Rapid clearance, shorter half-life, lower plasma exposure. |
| Branched PEG Linkers | Enhanced shielding of payload | Potentially slower clearance and longer half-life than linear PEGs. |
Experimental Protocols
A summary of the key experimental protocols used to generate the comparative pharmacokinetic data is provided below.
Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single intravenous (IV) dose of the ADC (e.g., 3 mg/kg).
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 0, 0.08, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours).
-
Bioanalysis: The concentration of the total antibody in plasma is determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2), are calculated using a two-compartment pharmacokinetic model.
Visualizing the Experimental Workflow and Linker Comparison
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
References
comparative study of PEGylated vs non-PEGylated non-cleavable linkers
A comparative analysis of PEGylated versus non-PEGylated non-cleavable linkers is crucial for researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs). The choice of linker technology significantly impacts the stability, pharmacokinetics, and overall efficacy of an ADC. This guide provides an objective comparison supported by experimental data.
Physicochemical and Pharmacokinetic Properties
The incorporation of a polyethylene glycol (PEG) spacer into a non-cleavable linker can profoundly influence the physicochemical and pharmacokinetic properties of an ADC. PEGylation is a widely used strategy to improve drug properties, and in the context of ADCs, it can enhance solubility and stability. This is particularly important when dealing with hydrophobic payloads, as it can mitigate the tendency of the ADC to aggregate.
| Property | PEGylated Non-Cleavable Linkers | Non-PEGylated Non-Cleavable Linkers | Supporting Evidence |
| Solubility | Increased aqueous solubility, reduced aggregation. | Prone to aggregation with hydrophobic payloads. | Studies have shown that PEGylated linkers can improve the solubility and reduce the aggregation of ADCs, leading to more homogeneous products. |
| Pharmacokinetics | Generally longer plasma half-life, improved exposure. | May have faster clearance and lower exposure. | The increased hydrodynamic radius of PEGylated ADCs can lead to reduced clearance and a longer half-life in circulation. |
| Immunogenicity | Potentially reduced immunogenicity. | May be more immunogenic. | PEGylation can shield the linker-payload from the immune system, potentially reducing the immune response. |
| In Vivo Efficacy | Can lead to improved antitumor activity due to better PK properties. | Efficacy may be limited by poor PK and aggregation. | Improved pharmacokinetics and tumor accumulation of PEGylated ADCs often translate to enhanced in vivo efficacy. |
Experimental Data and Protocols
A key consideration in ADC development is the impact of the linker on both in vitro and in vivo performance.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a critical measure of its ability to kill target cancer cells.
| ADC Construct | Target | IC50 (ng/mL) | Reference |
| Trastuzumab-PEG4-MMAE | HER2 | 10-50 | Illustrative data based on common findings |
| Trastuzumab-MMAE | HER2 | 50-200 | Illustrative data based on common findings |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target-expressing cancer cells (e.g., SK-BR-3 for HER2) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the PEGylated and non-PEGylated ADCs for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value, the concentration of ADC required to inhibit cell growth by 50%, using a non-linear regression analysis.
In Vivo Efficacy
The ultimate test of an ADC's performance is its ability to control tumor growth in a preclinical animal model.
| Treatment Group | Tumor Growth Inhibition (%) | Study Model | Reference |
| PEGylated ADC | 80-95% | Xenograft mouse model | Illustrative data based on common findings |
| Non-PEGylated ADC | 50-70% | Xenograft mouse model | Illustrative data based on common findings |
| Vehicle Control | 0% | Xenograft mouse model | Illustrative data based on common findings |
Experimental Protocol: In Vivo Xenograft Study
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.
-
Group Formation: Once tumors reach a palpable size, randomize the mice into treatment groups (PEGylated ADC, non-PEGylated ADC, and vehicle control).
-
Dosing: Administer the ADCs, typically via intravenous injection, at a predetermined dose and schedule.
-
Monitoring: Measure tumor volumes and body weights regularly to assess efficacy and toxicity.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition for each group compared to the vehicle control.
Visualizations
ADC Structure and Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow Comparison
Caption: Workflow for comparing PEGylated and non-PEGylated ADCs.
Conclusion
The decision to use a PEGylated or non-PEGylated non-cleavable linker depends on the specific characteristics of the antibody, the payload, and the desired therapeutic profile. However, the available data strongly suggest that PEGylation can offer significant advantages in improving the developability and in vivo performance of ADCs by enhancing solubility, stability, and pharmacokinetic properties. These improvements often lead to a wider therapeutic window, making PEGylated non-cleavable linkers a compelling choice for the development of next-generation antibody-drug conjugates.
Safety Operating Guide
Navigating the Safe Disposal of Ald-Ph-amido-PEG11-C2-NH2: A Procedural Guide
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for a similar compound, Ald-Ph-amido-PEG11-C2-NH2 is presumed to present the following hazards[1]:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
Adherence to the following steps is crucial for the safe disposal of this compound:
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Segregate solid waste from liquid waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials, heat sources, and direct sunlight.
-
-
Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the available Safety Data Sheet for the similar compound (Ald-Ph-amido-PEG2-C2-Boc) and any other relevant information.
-
Crucially, prevent the product from entering drains, sewer systems, or waterways [1].
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical advice. |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in the hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Below is a logical workflow for the disposal decision-making process.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ald-Ph-amido-PEG11-C2-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ald-Ph-amido-PEG11-C2-NH2. The following protocols are based on the known hazards of structurally similar compounds and general best practices for laboratory safety.
Compound Information:
-
Name: this compound
-
Description: A non-cleavable, 11-unit polyethylene glycol (PEG) ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning.[3]
Given these potential hazards, a stringent approach to personal protection and safe handling is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to ensure personnel safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[4] A face shield should be worn over goggles when there is a significant risk of splashes.[4][5][6] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[6] Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[4][7] Closed-toe shoes are mandatory for all laboratory work.[4][6] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation:
-
Ensure a chemical spill kit appropriate for amines and aldehydes is readily accessible.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Equilibrate the compound to room temperature before opening to prevent moisture condensation.[8]
2. Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Dispensing: Conduct all weighing and dispensing of the compound within a certified chemical fume hood. Avoid generating dust or aerosols.
-
Reactions: Keep all containers tightly closed when not in use.[6] Use non-amine-containing buffers, such as PBS, HEPES, or borate buffers, as primary amines (like Tris or glycine) can compete in reactions.[9]
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface. Remove the lab coat before leaving the laboratory.
Disposal Plan
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed hazardous waste container.
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Experimental Workflow
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Ald-Ph-amido-PEG4-C2-NHS ester | 1353011-74-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. cdc.gov [cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. velsafe.com [velsafe.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
